Ald-CH2-PEG8-azide
Description
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Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O9/c19-21-20-1-3-23-5-7-25-9-11-27-13-15-29-17-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h2H,1,3-18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBICGYCCGZSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCC=O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ald-CH2-PEG8-azide: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-CH2-PEG8-azide is a versatile, heterobifunctional crosslinker that plays a crucial role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This molecule features two distinct reactive functional groups at either end of a polyethylene glycol (PEG) spacer: an aldehyde group and an azide group. The eight-unit PEG chain enhances aqueous solubility and provides a defined spatial separation between conjugated molecules, which can be critical for maintaining their biological activity.
The azide terminus allows for highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high yields and biocompatibility. The aldehyde group, on the other hand, can readily react with primary amines through reductive amination to form stable secondary amine bonds, or with hydrazides to form hydrazone linkages, which can be designed to be cleavable under acidic conditions, such as those found in the endosomes and lysosomes of cancer cells.
This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and its application in targeting key signaling pathways in drug development.
Chemical Properties and Data Presentation
This compound is a monodisperse PEG compound, ensuring a uniform length and molecular weight, which is advantageous for the synthesis of homogeneous bioconjugates. Key quantitative data for this linker are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 26-azido-3,6,9,12,15,18,21,24-octaoxahexacosanal | [1] |
| CAS Number | 2353410-13-4 | [1][2][3] |
| Molecular Formula | C18H35N3O9 | [1] |
| Molecular Weight | 437.49 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | To be determined | |
| Storage Conditions | Short term (days to weeks) at 0-4°C, Long term (months to years) at -20°C, in a dry and dark environment. | |
| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical. |
Experimental Protocols and Methodologies
The utility of this compound lies in its ability to facilitate the straightforward and controlled conjugation of two different molecules. Below are detailed methodologies for the key reactions involving this linker.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azide terminus of this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving reagents)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the alkyne-functionalized molecule in DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 300 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and the alkyne-functionalized molecule in the desired molar ratio (a slight excess of one reagent may be used to drive the reaction to completion).
-
Add the reaction buffer to achieve the desired final concentration.
-
Add 10 µL of the 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of the 20 mM CuSO4 solution and vortex briefly.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution.
-
Vortex the mixture briefly.
-
Protect the reaction from light and incubate for 1-4 hours at room temperature. The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Upon completion, purify the conjugate using size-exclusion chromatography to remove unreacted starting materials and catalysts.
-
Protocol 2: Reductive Amination
This protocol details the conjugation of a primary amine-containing molecule to the aldehyde terminus of this compound.
Materials:
-
This compound conjugate (from Protocol 1, or starting material if the aldehyde is to be reacted first)
-
Amine-containing molecule (e.g., protein, peptide)
-
Sodium cyanoborohydride (NaBH3CN)
-
Reaction Buffer: Phosphate buffer (e.g., 100 mM sodium phosphate), pH 6.0-7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the this compound conjugate in the reaction buffer.
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Prepare a fresh 5 M stock solution of sodium cyanoborohydride in 1 N NaOH. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
-
Reaction Setup:
-
Combine the this compound conjugate and the amine-containing molecule in the reaction buffer. A molar excess of the aldehyde-linker is typically used.
-
Allow the initial Schiff base formation to proceed for 1-2 hours at room temperature.
-
-
Reduction:
-
Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20-50 mM.
-
Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde.
-
Purify the final conjugate using dialysis or size-exclusion chromatography to remove excess reagents.
-
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the logical flow of synthesizing ADCs and PROTACs using this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Workflow for PROTAC synthesis.
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by therapeutics developed using linkers like this compound.
HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is a key target in breast cancer. ADCs can deliver cytotoxic agents to HER2-overexpressing cancer cells.
Caption: Simplified HER2 signaling pathway.
KRAS Signaling Pathway
Mutated KRAS is a driver oncogene in many cancers. PROTACs are being developed to target and degrade the KRAS protein.
Caption: Simplified KRAS signaling pathway.
PROTAC Mechanism of Action
This diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein via the ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation.
Conclusion
This compound is a powerful and versatile tool for researchers and drug developers. Its well-defined structure and dual-functionality enable the precise and efficient synthesis of complex bioconjugates like ADCs and PROTACs. The methodologies outlined in this guide, coupled with an understanding of the targeted biological pathways, provide a solid foundation for the application of this linker in the development of next-generation targeted therapies. The continued exploration of such advanced linkers will undoubtedly pave the way for more effective and safer therapeutics for a wide range of diseases.
References
An In-Depth Technical Guide to Ald-CH2-PEG8-azide: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ald-CH2-PEG8-azide, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and drug development. This document details its chemical structure, physicochemical properties, and provides standardized protocols for its application in key experimental workflows, including Proteolysis Targeting Chimera (PROTAC) synthesis and antibody-drug conjugate (ADC) development.
Core Properties of this compound
This compound is a versatile chemical tool featuring a terminal aldehyde group and an azide moiety, separated by an eight-unit polyethylene glycol (PEG) spacer. This structure allows for a two-step sequential or orthogonal bioconjugation strategy. The azide group is a key component for "click chemistry," enabling highly efficient and specific ligation with alkyne-containing molecules.[1][2] The aldehyde group can react with hydrazides or other amine-containing functionalities. The hydrophilic PEG linker enhances the solubility of the molecule and its conjugates in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[3]
Physicochemical and Handling Data
A summary of the key quantitative and qualitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Chemical Formula | C18H35N3O9 |
| Molecular Weight | 437.49 g/mol |
| CAS Number | 2353410-13-4 |
| IUPAC Name | 26-azido-3,6,9,12,15,18,21,24-octaoxahexacosanal |
| Appearance | Colorless to pale yellow liquid or oil |
| Purity | Typically >95% or >98% |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents. The PEG spacer enhances water solubility.[4] |
| Short-term Storage | 0 - 4 °C for days to weeks[5] |
| Long-term Storage | -20 °C for months to years |
| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical. |
Key Applications in Drug Development and Research
This compound is a cornerstone in the construction of complex biomolecules. Its bifunctional nature is particularly exploited in the synthesis of PROTACs and ADCs.
PROTAC Synthesis: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. This compound can serve as the linker connecting the target protein ligand to the E3 ligase ligand. The azide functionality allows for the efficient connection to an alkyne-modified ligand via click chemistry.
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic payload to an antibody. The azide group can be reacted with a strained alkyne (e.g., DBCO) on the antibody in a copper-free click reaction, which is highly desirable for biological applications due to the cytotoxicity of copper.
Experimental Protocols
The following sections provide detailed methodologies for the application of this compound in bioconjugation reactions.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between this compound and a dibenzocyclooctyne (DBCO)-functionalized protein.
Materials:
-
This compound
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Reaction tubes
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
-
Reaction Setup:
-
In a reaction tube, add the DBCO-functionalized protein solution.
-
Add a 2-4 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (ideally <5% v/v) to maintain protein stability.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may require optimization.
-
-
Purification:
-
Upon completion, purify the conjugate to remove unreacted this compound using a suitable method such as size-exclusion chromatography or dialysis.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the copper-catalyzed click reaction, which is highly efficient for conjugating this compound to an alkyne-functionalized small molecule, for instance, in the final step of a PROTAC synthesis.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a warhead for a PROTAC)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Solvent (e.g., t-BuOH/H2O or DMF)
-
Reaction vessel
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-functionalized molecule and this compound in the chosen solvent system in the reaction vessel.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
In another vial, prepare a stock solution of CuSO4·5H2O in water (e.g., 20 mM).
-
Prepare a stock solution of the THPTA or TBTA ligand in water or DMSO.
-
-
Reaction Setup:
-
To the mixture of the alkyne and azide, add the copper ligand solution.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be protected from light.
-
-
Purification:
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, the product can be purified by standard chromatographic techniques such as flash column chromatography or preparative HPLC.
-
Visualizing Experimental Workflows and Chemical Reactions
To further clarify the utility of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the fundamental click chemistry reactions.
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
Ald-CH2-PEG8-azide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-CH2-PEG8-azide is a versatile, heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule features a terminal aldehyde group and an azide moiety, separated by an eight-unit polyethylene glycol (PEG) spacer. The aldehyde allows for conjugation to amine-containing molecules via reductive amination, while the azide group enables highly efficient and specific "click chemistry" reactions with alkynes.[2][3] The hydrophilic PEG linker enhances the solubility and reduces the aggregation of the resulting conjugates.[4] This guide provides a comprehensive overview of the properties, applications, and experimental protocols for this compound.
Core Properties and Specifications
This compound is a monodisperse PEG crosslinker, meaning it has a defined molecular weight and length, which is crucial for the precise control of spacing in bioconjugation applications.
| Property | Value |
| Chemical Formula | C18H35N3O9 |
| Molecular Weight | 437.49 g/mol |
| CAS Number | 2353410-13-4 |
| IUPAC Name | 26-azido-3,6,9,12,15,18,21,24-octaoxahexacosanal |
| Purity | Typically >95% |
| Appearance | To be determined, often a solid or oil |
| Solubility | Soluble in water, DMSO, and other common organic solvents |
| Storage Conditions | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C, kept dry and in the dark. |
Key Applications
The dual functionality of this compound makes it a powerful tool in several areas of biomedical research:
-
PROTAC Synthesis: It serves as a flexible linker to connect a target protein binder and an E3 ligase ligand, forming a PROTAC that induces the degradation of the target protein. The PEG chain's length and flexibility are critical for optimizing the formation of the ternary complex between the target protein, PROTAC, and E3 ligase.
-
Bioconjugation: This linker can be used to attach molecules to proteins, peptides, or other biomolecules. The aldehyde can react with primary amines (like the N-terminus of a protein or the side chain of lysine), while the azide can be used for subsequent click chemistry reactions.
-
Drug Delivery: The PEG linker can improve the pharmacokinetic properties of drugs by increasing their solubility and circulation time.
-
Surface Modification: It can be used to functionalize surfaces to enhance their biocompatibility.
Experimental Protocols
The utility of this compound lies in the chemoselective reactions of its terminal functional groups. Below are detailed protocols for its primary applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound can react with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. This is a highly efficient and widely used click chemistry reaction.
Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO (if needed to dissolve starting materials)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Dissolve this compound and the alkyne-containing molecule in the reaction buffer or a minimal amount of DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-containing molecule and a 1.1 to 2-fold molar excess of this compound.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.
-
-
Click Reaction:
-
Add the CuSO₄/THPTA mixture to the alkyne/azide solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate the reaction at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted starting materials and the copper catalyst.
-
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of copper is a concern, such as in living systems, a copper-free click chemistry reaction can be employed. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group.
Materials:
-
This compound
-
DBCO or BCN-containing molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO (if needed to dissolve starting materials)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound and the DBCO/BCN-containing molecule in the reaction buffer or a minimal amount of DMSO.
-
-
SPAAC Reaction:
-
In a suitable reaction vessel, combine the DBCO/BCN-containing molecule with a 1.1 to 2-fold molar excess of this compound.
-
The final concentration of DMSO should be kept low (ideally <5% v/v) to avoid affecting the stability of biomolecules.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as SEC or dialysis to remove unreacted starting materials.
-
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 3: Reductive Amination
The aldehyde group of this compound can be conjugated to a primary amine-containing molecule (e.g., a protein) through reductive amination. This two-step, one-pot reaction first forms a Schiff base, which is then reduced to a stable secondary amine linkage.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Preparation of Solutions:
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Immediately before use, dissolve this compound in the reaction buffer.
-
Prepare a fresh stock solution of sodium cyanoborohydride in the reaction buffer.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the this compound solution to the protein solution.
-
Gently mix and allow the Schiff base to form by incubating for 1-2 hours at room temperature.
-
-
Reduction:
-
Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM.
-
Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde.
-
-
Purification:
-
Purify the conjugate using a suitable method like SEC or dialysis to remove excess reagents.
-
Caption: Workflow for Reductive Amination.
Logical Relationship for PROTAC Synthesis
This compound is a valuable linker for constructing PROTACs due to its bifunctional nature. A typical synthetic strategy involves the sequential conjugation of the target protein binder and the E3 ligase ligand to the linker.
Caption: Logical workflow for PROTAC synthesis using this compound.
Safety Information
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in the fields of bioconjugation, drug delivery, and PROTAC development. Its well-defined structure, bifunctional nature, and the favorable properties imparted by the PEG linker make it an excellent choice for creating complex and functional biomolecular conjugates. The experimental protocols provided in this guide offer a starting point for the successful application of this reagent in a variety of research settings. As with any chemical synthesis, optimization of reaction conditions may be necessary for specific applications.
References
In-Depth Technical Guide: Ald-CH2-PEG8-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ald-CH2-PEG8-azide, a heterobifunctional linker integral to the advancement of bioconjugation and drug development. This document details its physicochemical properties, experimental protocols for its application, and its role in creating targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Properties of this compound
This compound is a non-cleavable linker featuring a terminal aldehyde group and an azide group, separated by an 8-unit polyethylene glycol (PEG) chain. This structure allows for sequential and specific conjugation to two different molecules. The PEG chain enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[1][]
Physicochemical Data
The quantitative data for this compound is summarized in the table below.
| Property | Value |
| Molecular Weight | 437.49 g/mol |
| Exact Mass | 437.2400 |
| Chemical Formula | C₁₈H₃₅N₃O₉ |
| CAS Number | 2353410-13-4 |
| Purity | >95% (typical) |
| Appearance | To be determined |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry, dark environment. |
Role in PROTAC and ADC Synthesis
This compound is a key component in the modular synthesis of PROTACs and ADCs.[3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[5] ADCs, on the other hand, use an antibody to deliver a potent cytotoxic drug specifically to cancer cells. The bifunctional nature of this linker allows for the precise connection of the two active components of these therapeutic agents.
The workflow below illustrates the general application of a bifunctional linker like this compound in the synthesis of a PROTAC.
Experimental Protocols
The dual functionality of this compound allows for a two-step conjugation process. The azide group can be reacted with an alkyne-containing molecule via "click chemistry," and the aldehyde group can be conjugated to an amine-containing molecule through reductive amination. The following are representative protocols for these reactions.
Protocol 1: Azide-Alkyne "Click" Chemistry (CuAAC)
This protocol describes the copper-catalyzed reaction of the azide group on the linker with a molecule containing a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a protein of interest ligand)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve the alkyne-functionalized molecule and this compound in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS.
-
Upon completion, the product can be purified by chromatography.
Protocol 2: Reductive Amination
This protocol details the conjugation of the aldehyde group with a primary amine on a target molecule, such as an E3 ligase ligand or an antibody.
Materials:
-
This compound (or the product from Protocol 1)
-
Amine-containing molecule
-
Sodium cyanoborohydride (NaBH₃CN)
-
Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5)
-
Anhydrous DMSO or DMF (if needed to dissolve the linker)
Procedure:
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Dissolve the this compound (or the intermediate from the click reaction) in a minimal amount of anhydrous DMSO or DMF, and then add it to the buffered solution of the amine-containing molecule. A 10-50 fold molar excess of the aldehyde component to the amine groups is a common starting point.
-
Allow the mixture to react for approximately 30 minutes at room temperature to form the initial Schiff base.
-
Add a stock solution of sodium cyanoborohydride to a final concentration of 20-50 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Monitor the reaction by a suitable method (e.g., SDS-PAGE for proteins, LC-MS for small molecules).
-
Purify the final conjugate using size exclusion chromatography, ion-exchange chromatography, or dialysis to remove excess reagents.
The logical relationship between the functional groups of the linker and their respective conjugation chemistries is depicted in the diagram below.
References
A Technical Guide to Ald-CH2-PEG8-azide: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the bifunctional linker, Ald-CH2-PEG8-azide. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, primarily due to its versatile reactivity and the advantageous properties conferred by its polyethylene glycol (PEG) spacer. This guide will cover its core properties, with a focus on solubility, and provide detailed experimental protocols for its primary applications.
Core Properties of this compound
This compound is a heterobifunctional crosslinker featuring a terminal aldehyde group and an azide group, separated by an eight-unit polyethylene glycol (PEG8) chain. This structure allows for sequential or orthogonal conjugation to different molecules.
Molecular Structure:
The key features of this molecule include:
-
Aldehyde Group (-CHO): Reacts with primary amines to form a Schiff base, which can be further reduced to a stable secondary amine linkage through reductive amination. This functionality is also reactive towards hydrazides and aminooxy groups.
-
Azide Group (-N3): A versatile functional group that participates in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions form stable triazole linkages.
-
PEG8 Spacer: The hydrophilic eight-unit polyethylene glycol spacer enhances the aqueous solubility of the molecule and any conjugate it is a part of. It also provides flexibility and reduces the potential for steric hindrance during conjugation reactions.
Solubility Data
| Solvent | Solubility | Notes |
| Water | Soluble[1] | The hydrophilic nature of the PEG chain imparts good water solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble[2][3][4] | A common solvent for preparing stock solutions of PEGylated compounds. |
| Dichloromethane (DCM) | Soluble[2] | A chlorinated solvent suitable for this compound. |
| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent in which the compound is soluble. |
For applications requiring high concentrations in aqueous buffers, the use of co-solvents may be necessary. A common practice for similar, less soluble PEG linkers is to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous reaction buffer.
Experimental Protocols
This compound is a key reagent in two major bioconjugation strategies: reductive amination and click chemistry. The following sections provide detailed protocols for these applications.
Protocol 1: Reductive Amination of a Protein with this compound
This protocol describes the conjugation of this compound to a protein through its primary amine groups (N-terminus and lysine residues).
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)
-
Quenching solution (e.g., Tris buffer or hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a known concentration in the reaction buffer.
-
Schiff Base Formation: Add a 10- to 50-fold molar excess of this compound to the protein solution. The reaction is typically performed at a pH between 6.0 and 8.5. Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation to form the Schiff base intermediate.
-
Reduction: Add freshly prepared sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM. This mild reducing agent selectively reduces the imine to a stable secondary amine without affecting the aldehyde.
-
Reaction Quenching: After 2-4 hours of reduction, quench the reaction by adding a quenching solution to consume any unreacted aldehyde groups.
-
Purification: Purify the resulting protein-PEG conjugate using size-exclusion chromatography or dialysis to remove excess reagents.
Logical Workflow for Reductive Amination:
Caption: Workflow for protein conjugation via reductive amination.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction between this compound and an alkyne-modified molecule.
Materials:
-
Alkyne-modified molecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (freshly prepared)
-
A suitable ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne-modified molecule, this compound, CuSO₄, sodium ascorbate, and the ligand in the appropriate solvents.
-
Reaction Setup: In a reaction vessel, combine the alkyne-modified molecule and this compound in the desired molar ratio in the reaction buffer.
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and ligand.
-
Initiation of Reaction: Add the copper/ligand mixture to the reaction vessel. Initiate the click reaction by adding freshly prepared sodium ascorbate.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS).
-
Purification: Purify the resulting conjugate to remove the copper catalyst and excess reagents.
Signaling Pathway for CuAAC Click Chemistry:
Caption: Catalytic cycle of CuAAC click chemistry.
Applications in PROTAC Development
This compound is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, and PEG linkers are widely used to improve solubility and optimize the spatial orientation of the two ligands.
The dual functionality of this compound allows for a modular approach to PROTAC synthesis. For instance, the aldehyde group can be used to conjugate to an E3 ligase ligand, while the azide group can be subsequently "clicked" to a target protein ligand that has been modified with an alkyne.
Logical Relationship in PROTAC Synthesis:
Caption: Modular synthesis of a PROTAC using a bifunctional linker.
Conclusion
This compound is a versatile and powerful tool for researchers in drug development and chemical biology. Its dual reactivity, combined with the beneficial properties of the PEG8 spacer, enables the straightforward construction of complex biomolecular conjugates. While quantitative solubility data requires further investigation, its qualitative solubility in common solvents makes it a practical choice for a wide range of applications. The detailed protocols provided in this guide offer a solid foundation for the successful implementation of this valuable bifunctional linker in your research endeavors.
References
The Pivotal Role of PEG8 Spacers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of biotherapeutics, the precise engineering of molecules is paramount to achieving desired efficacy and safety profiles. Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, has enabled the development of sophisticated therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The linker connecting the constituent parts of these complex molecules is not a passive component but a critical determinant of the conjugate's overall performance. Among the various linker technologies, polyethylene glycol (PEG) spacers have become indispensable tools. This technical guide provides an in-depth exploration of the purpose and advantages of the discrete PEG8 spacer, a linker comprised of eight ethylene glycol units, in the design and development of next-generation bioconjugates.
Core Advantages of the PEG8 Spacer
The incorporation of a PEG8 spacer into a bioconjugate design offers a multitude of strategic advantages that address common challenges in drug development, including solubility, stability, and pharmacokinetics.[1][2] These benefits stem from the inherent physicochemical properties of the PEG chain.
Enhanced Solubility and Reduced Aggregation
A significant hurdle in the development of bioconjugates, particularly ADCs, is the hydrophobic nature of many potent cytotoxic payloads. This hydrophobicity can lead to aggregation, compromising manufacturing, reducing stability, and accelerating clearance from circulation.[3] The hydrophilic PEG8 spacer acts as a "hydrophilicity reservoir," effectively increasing the overall water solubility of the conjugate and preventing aggregation.[2][] This is crucial for maintaining the stability and therapeutic efficacy of the final product.
Improved Pharmacokinetics
PEGylation is a well-established strategy for improving the pharmacokinetic (PK) profile of therapeutic molecules. The hydrophilic nature of the PEG8 spacer increases the hydrodynamic radius of the bioconjugate, which in turn can reduce renal clearance and extend its circulation half-life. This prolonged exposure can enhance the therapeutic window and allow for less frequent dosing. Studies have shown a direct correlation between PEG spacer length and a slower clearance rate of ADCs, with the effect often plateauing around eight PEG units.
Reduced Immunogenicity
The flexible and hydrophilic PEG8 chain can create a protective hydration shell around the bioconjugate. This "stealth" effect can mask potentially immunogenic epitopes on the payload or the linker itself, reducing the risk of an undesired immune response.
Optimal Spatial Separation and Minimized Steric Hindrance
The defined length of the PEG8 spacer (approximately 29.8 Å) provides optimal spatial separation between the conjugated molecules. In the context of an ADC, this ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen. For PROTACs, the linker must orient the target protein and the E3 ligase optimally for the formation of a productive ternary complex, and the flexibility and length of the PEG8 spacer are critical for achieving this.
Quantitative Data on the Impact of PEG8 Spacers
The decision to incorporate a PEG8 spacer is often driven by quantifiable improvements in the properties of the bioconjugate. The following tables summarize key data on the impact of PEG spacer length on various parameters of bioconjugates.
Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8. |
Table 2: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)
| PEG Spacer Length | Average DAR |
| PEG4 | 2.5 |
| PEG6 | 5.0 |
| PEG8 | 4.8 |
| PEG12 | 3.7 |
| PEG24 | 3.0 |
| Data from a study on trastuzumab conjugated to MMAE via a maleimide linker. |
Table 3: Impact of Spacer Type on Binding Affinity of an Aptamer-Amphiphile
| Spacer Type | Dissociation Constant (Kd) in nM |
| No Spacer | 15.1 ± 2.1 |
| PEG4 | 10.2 ± 1.5 |
| PEG8 | 8.9 ± 1.2 |
| PEG24 | 7.8 ± 1.1 |
| Alkyl C12 | 25.4 ± 3.5 |
| Alkyl C24 | 31.2 ± 4.3 |
| Data adapted from a study on aptamer-amphiphiles, demonstrating improved binding affinity with hydrophilic PEG spacers compared to hydrophobic alkyl spacers. |
Key Applications of PEG8 Spacers
The versatile properties of PEG8 spacers have made them integral to the design of various bioconjugates.
Antibody-Drug Conjugates (ADCs)
In ADC design, the PEG8 spacer is frequently incorporated into the linker connecting the antibody to the cytotoxic payload. Its ability to enhance solubility is particularly beneficial for highly hydrophobic drugs, allowing for the development of ADCs with higher, more homogeneous drug-to-antibody ratios (DARs) without inducing aggregation.
PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker is a critical component of a PROTAC, and PEG8 is often used to provide the necessary length and flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase. The hydrophilicity of the PEG8 linker can also improve the solubility and cell permeability of the PROTAC molecule.
Peptide and Oligonucleotide Conjugation
PEGylation of peptides and oligonucleotides can significantly improve their therapeutic potential. A PEG8 spacer can enhance their solubility, protect them from enzymatic degradation, and extend their circulation half-life.
Experimental Protocols
The successful implementation of a PEG8 spacer in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed methodologies for common conjugation strategies involving PEG8 linkers.
Protocol 1: Synthesis of an ADC using a Maleimide-PEG8-NHS Ester Linker
This protocol describes the conjugation of a cytotoxic drug to an antibody via a thiol-reactive Maleimide-PEG8-NHS ester linker.
Step 1: Activation of the Cytotoxic Payload
-
Dissolve the amine-containing cytotoxic payload and a 1.1 molar equivalent of the Maleimide-PEG8-NHS ester linker in anhydrous dimethyl sulfoxide (DMSO).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine - DIEA) to catalyze the reaction between the amine and the NHS ester.
-
Allow the reaction to proceed for 2-4 hours at room temperature, monitoring by LC-MS to confirm the formation of the stable amide bond. The resulting product is the Maleimide-PEG8-Drug intermediate.
Step 2: Antibody Reduction
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a phosphate buffer (e.g., PBS with EDTA, pH 7.2).
-
Add a 5-10 molar excess of a reducing agent (e.g., tris(2-carboxyethyl)phosphine - TCEP) to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free thiol groups.
-
Remove excess TCEP using a desalting column.
Step 3: Conjugation
-
Immediately after antibody reduction and purification, add the Maleimide-PEG8-Drug intermediate (dissolved in a minimal amount of DMSO) to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker per antibody is typically used.
-
Allow the thiol-maleimide conjugation reaction to proceed at 4°C for 12-16 hours or at room temperature for 2-4 hours under gentle agitation.
Step 4: Quenching and Purification
-
Quench any unreacted maleimide groups by adding an excess of N-acetyl cysteine and incubating for 30 minutes.
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using Size-Exclusion Chromatography (SEC).
Step 5: Characterization
-
Determine the final protein concentration (e.g., using A280 measurement).
-
Characterize the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Confirm the integrity and purity of the final ADC product using SDS-PAGE and SEC.
Protocol 2: Synthesis of a PROTAC using an Amine-Terminated POI Ligand and (S, R, S)-AHPC-PEG8-acid
This protocol describes the amide coupling of a protein of interest (POI) ligand containing an amine to a VHL E3 ligase ligand linked to a PEG8 spacer with a terminal carboxylic acid.
Step 1: Activation of the Carboxylic Acid
-
Dissolve (S, R, S)-AHPC-PEG8-acid (1.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen).
-
Add a coupling agent such as HATU (1.2 equivalents) and a base like DIEA (3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
Step 2: Coupling Reaction
-
Add the POI-ligand-amine (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress using LC-MS.
Step 3: Work-up and Purification
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Visualizing the Role of PEG8 Spacers in Bioconjugation
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows discussed in this guide.
References
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of heterobifunctional polyethylene glycol (PEG) linkers, essential tools in modern bioconjugation and drug development. From fundamental principles to detailed experimental protocols, this document serves as a technical resource for scientists seeking to leverage these versatile molecules in their research.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers of repeating ethylene glycol units with two different reactive functional groups at their termini.[1] This dual reactivity allows for the specific and sequential conjugation of two different molecules, a critical feature in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3]
The polyethylene glycol backbone confers several advantageous properties to the resulting bioconjugate. It enhances hydrophilicity, which can improve the solubility of hydrophobic drugs and reduce aggregation.[2][3] Furthermore, the PEG chain can shield the conjugated molecule from enzymatic degradation and reduce its immunogenicity, leading to a longer circulation half-life and an improved pharmacokinetic profile. The defined length of monodisperse PEG linkers provides precise control over the distance between the two conjugated entities, which is crucial for optimizing biological activity.
Types and Properties of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are categorized based on the nature of their terminal functional groups. The choice of linker is dictated by the available functional groups on the molecules to be conjugated and the desired stability of the resulting linkage.
Common Functional Groups
A wide array of reactive groups can be incorporated into heterobifunctional PEG linkers, each with specific reactivity towards certain functional groups on proteins, peptides, or small molecules.
| Functional Group | Reactive Towards | Resulting Bond | pH Range |
| N-Hydroxysuccinimide (NHS) Ester | Primary amines (-NH₂) | Amide | 7.0 - 9.0 |
| Maleimide | Thiols (-SH) | Thioether | 6.5 - 7.5 |
| Azide (-N₃) | Alkynes (-C≡CH), Strained Alkynes (e.g., DBCO, BCN) | Triazole | Not pH-dependent |
| Alkyne (-C≡CH) | Azides (-N₃) | Triazole | Not pH-dependent |
| Carboxylic Acid (-COOH) | Primary amines (-NH₂) with activator (e.g., EDC, Sulfo-NHS) | Amide | 4.5 - 7.5 |
| Amine (-NH₂) | Carboxylic acids (-COOH) with activator, NHS esters | Amide | 7.0 - 8.5 |
| Aldehyde (-CHO) | Primary amines (-NH₂) via reductive amination | Secondary Amine | ~5.0 - 9.0 |
| Hydrazide (-CONHNH₂) | Aldehydes, Ketones | Hydrazone | 4.5 - 6.0 |
Cleavable vs. Non-Cleavable Linkers
Heterobifunctional PEG linkers can be designed to be either stable (non-cleavable) or to be cleaved under specific physiological conditions (cleavable).
-
Non-Cleavable Linkers: These form a stable bond between the two conjugated molecules. They are preferred when the conjugate is intended to remain intact to exert its function.
-
Cleavable Linkers: These contain a labile bond that can be broken by specific triggers such as pH changes, redox potential, or the presence of specific enzymes. This allows for the controlled release of a payload at a target site, which is a key feature in many drug delivery systems.
Applications in Drug Development
The unique properties of heterobifunctional PEG linkers make them indispensable in the development of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. Heterobifunctional PEG linkers are crucial in connecting the antibody to the drug payload. The use of PEG linkers in ADCs can enhance the solubility and stability of the conjugate, and allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.
References
An In-depth Technical Guide to Bioorthogonal Chemistry with Azide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry: A New Paradigm in Biological Inquiry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi in 2003, this field has revolutionized our ability to study biomolecules in their natural environment.[1][2] The core principle is the introduction of abiotic chemical functionalities, or "chemical reporters," into biomolecules of interest. These reporters can then be selectively targeted with probes that have a complementary reactive group, enabling a wide range of applications from in-vivo imaging to drug targeting.[1] To be considered truly bioorthogonal, a reaction must be highly selective, biocompatible, and proceed efficiently under physiological conditions.
The azide group (-N₃) has emerged as a premier chemical reporter in bioorthogonal chemistry due to its unique combination of properties. It is small, stable in physiological settings, and absent from most biological systems, thus avoiding background reactivity. This guide provides a comprehensive overview of the core principles and applications of bioorthogonal chemistry centered on the versatile azide linker.
Core Principles: The Chemistry of Azide Linkers
The utility of the azide group lies in its ability to participate in highly specific and efficient reactions. Three primary classes of bioorthogonal reactions have been developed to selectively target the azide group: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice of a specific reaction is dictated by the experimental context, with reaction kinetics and potential cytotoxicity being critical parameters.
The Staudinger Ligation
The Staudinger ligation was one of the first bioorthogonal reactions developed. It involves the reaction of an azide with an engineered triarylphosphine. This reaction proceeds in two main steps: the formation of an aza-ylide intermediate, which then rearranges to form a stable amide bond. A key advantage of the Staudinger ligation is that it does not require a metal catalyst, making it highly biocompatible. However, its relatively slow kinetics can be a limitation for certain applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of "click chemistry," a concept introduced by K. Barry Sharpless. This reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole. CuAAC boasts exceptionally fast reaction kinetics and high yields. The copper(I) catalyst is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. A significant drawback for live-cell applications is the cytotoxicity associated with the copper catalyst. To mitigate this, various copper-chelating ligands have been developed to stabilize the copper(I) ion and reduce its toxicity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes the high ring strain of a cyclooctyne to accelerate the cycloaddition with an azide without the need for a metal catalyst. The release of this ring strain provides the thermodynamic driving force for the reaction. SPAAC has proven to be an invaluable tool for live-cell and in-vivo imaging due to its excellent biocompatibility. The kinetics of SPAAC are generally faster than the Staudinger ligation but slower than CuAAC.
Quantitative Comparison of Azide-Based Bioorthogonal Reactions
The selection of an appropriate bioorthogonal reaction is crucial for the success of an experiment. The following table summarizes key quantitative data for the three major azide-based bioorthogonal reactions, providing a basis for comparison.
| Reaction | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Advantages | Limitations |
| Staudinger Ligation | Azide, Engineered Phosphine | ~0.002 - 0.0077 | No metal catalyst, highly biocompatible. | Slow kinetics, potential for phosphine oxidation. |
| CuAAC | Azide, Terminal Alkyne, Cu(I) Catalyst | ~1 - 100+ | Exceptionally fast kinetics, high yields, regioselective. | Copper toxicity in live cells. |
| SPAAC | Azide, Strained Cyclooctyne | ~0.01 - 1.0+ | No metal catalyst, excellent for live-cell imaging. | Generally slower than CuAAC, cyclooctyne reagents can be complex to synthesize. |
Applications in Research and Drug Development
The ability to selectively tag and visualize biomolecules using azide-based bioorthogonal chemistry has had a profound impact on various fields.
-
Proteomics: The incorporation of azido-amino acids has facilitated the identification and quantification of newly synthesized proteins, providing insights into protein turnover and cellular responses.
-
Glycobiology: Metabolic labeling with azide-containing sugars allows for the visualization and analysis of glycoconjugates in living cells.
-
Drug Development: Bioorthogonal chemistry is extensively used in the development of antibody-drug conjugates (ADCs). These reactions enable the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to more effective and targeted cancer therapies.
-
Diagnostics: The high specificity of these reactions is being leveraged to develop novel imaging agents for the early detection of diseases.
Mandatory Visualizations
Caption: A generalized experimental workflow for bioorthogonal chemistry with azide linkers.
Caption: Simplified mechanisms of the three primary azide-based bioorthogonal reactions.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Application of Ald-CH2-PEG8-azide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis, characterization, and application of the heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker, Ald-CH2-PEG8-azide. This linker features an aldehyde group for covalent ligation with amine or hydrazide-functionalized molecules and a terminal azide for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry). The discrete eight-unit polyethylene glycol (PEG) chain enhances solubility and provides optimal spacing for the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. Detailed experimental procedures, data characterization, and a schematic workflow are presented to guide researchers in the development of novel PROTAC degraders.
Introduction
PROTACs are innovative therapeutic modalities that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the stability, solubility, and efficacy of the PROTAC by dictating the spatial orientation of the two ligands for optimal ternary complex formation.
PEG linkers are widely used in PROTAC design due to their ability to improve aqueous solubility, cell permeability, and pharmacokinetic properties.[2] The this compound linker is a versatile building block for PROTAC synthesis, offering two distinct reactive handles for orthogonal conjugation strategies. The aldehyde group can readily react with primary amines or hydrazides on a warhead or E3 ligase ligand, while the azide group allows for a highly efficient and specific "click" reaction with an alkyne-functionalized binding moiety.
Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step process starting from a commercially available mono-allylated PEG8 derivative. The general strategy involves the conversion of the terminal hydroxyl group to an azide, followed by oxidative cleavage of the allyl group to yield the desired aldehyde.
Experimental Protocol: Synthesis of this compound
Step 1: Azidation of HO-PEG8-allyl
-
Materials: HO-PEG8-allyl, methanesulfonyl chloride (MsCl), triethylamine (TEA), sodium azide (NaN3), dry dichloromethane (DCM), dry dimethylformamide (DMF).
-
Procedure:
-
Dissolve HO-PEG8-allyl (1.0 eq) in dry DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated intermediate (MsO-PEG8-allyl).
-
Dissolve the crude MsO-PEG8-allyl in dry DMF.
-
Add sodium azide (3.0 eq) and heat the mixture to 80 °C.
-
Stir the reaction overnight.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to yield N3-PEG8-allyl .
-
Step 2: Ozonolysis of N3-PEG8-allyl to this compound
-
Materials: N3-PEG8-allyl, ozone (O3), dichloromethane (DCM), dimethyl sulfide (DMS) or triphenylphosphine (PPh3).
-
Procedure:
-
Dissolve N3-PEG8-allyl (1.0 eq) in DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (2.0 eq) or triphenylphosphine (1.5 eq), to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, This compound .
-
Data Presentation: Characterization of this compound
The successful synthesis of this compound should be confirmed by standard analytical techniques.
| Parameter | Expected Value |
| Molecular Formula | C18H35N3O9 |
| Molecular Weight | 437.49 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Peaks corresponding to the aldehyde proton (~9.7 ppm), PEG backbone protons (~3.6 ppm), and protons adjacent to the azide group (~3.4 ppm). |
| ¹³C NMR | Peaks corresponding to the aldehyde carbon (~202 ppm), PEG backbone carbons (~70 ppm), and the carbon bearing the azide group (~51 ppm). |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. |
| Purity (HPLC) | >95% |
Application of this compound in PROTAC Synthesis
The synthesized this compound linker can be used in a modular approach to construct a PROTAC. This typically involves a two-step sequential conjugation.
Experimental Protocol: PROTAC Synthesis
Step 1: Reductive Amination with an Amine-Containing Ligand
-
Materials: this compound, amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative) or target protein ligand, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), dichloroethane (DCE) or methanol (MeOH).
-
Procedure:
-
Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in the chosen solvent.
-
Add the reducing agent (1.5 - 2.0 eq) in portions.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Concentrate the mixture and purify the resulting azide-PEG8-ligand intermediate by preparative HPLC.
-
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials: Azide-PEG8-ligand intermediate, alkyne-functionalized target protein ligand (or E3 ligase ligand), copper(II) sulfate pentahydrate (CuSO4·5H2O), sodium ascorbate, solvent (e.g., t-BuOH/H2O or DMF).
-
Procedure:
-
Dissolve the azide-PEG8-ligand intermediate (1.0 eq) and the alkyne-functionalized ligand (1.0 eq) in the solvent system.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).
-
Add an aqueous solution of CuSO4·5H2O (0.1 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Visualization of the Synthesis Workflow
Caption: Synthetic workflow for this compound and its use in PROTAC assembly.
Conclusion
The this compound linker is a valuable tool for the construction of PROTACs, offering a balance of hydrophilicity and reactive versatility. The detailed protocols provided herein offer a comprehensive guide for the synthesis and application of this linker, enabling researchers to efficiently generate novel protein degraders for therapeutic development. Careful monitoring and purification at each step are crucial for obtaining the final PROTAC with high purity, which is essential for reliable biological evaluation.
References
Application Notes and Protocols for Reductive Amination of Ald-CH2-PEG8-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of bioconjugation chemistry, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules through the formation of a stable secondary amine bond. This document provides detailed application notes and protocols for the reductive amination of Ald-CH2-PEG8-azide, a heterobifunctional linker. This linker is particularly valuable as it possesses an aldehyde group for conjugation to primary amines and a terminal azide group, which can be used in subsequent bioorthogonal "click chemistry" reactions.
The reaction proceeds in two main steps. First, the aldehyde group of this compound reacts with a primary amine of a target molecule (e.g., the N-terminus of a protein or the epsilon-amine of a lysine residue) to form an imine intermediate, also known as a Schiff base. This reaction is reversible and is favored under slightly acidic to neutral pH conditions. In the second step, a mild reducing agent, sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the imine bond, forming a stable secondary amine linkage. The use of NaBH₃CN is advantageous as it is selective for the imine over the aldehyde, allowing for a one-pot reaction.[]
Key Reaction Parameters
The efficiency and specificity of the reductive amination reaction are influenced by several critical parameters that should be optimized for each specific application.
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.0 - 7.5 | Facilitates the formation of the Schiff base intermediate without significantly hydrolyzing the imine or protonating the primary amine, which would render it non-nucleophilic. |
| Molar Ratio (PEG-Aldehyde:Amine) | 5 to 20-fold molar excess of PEG-aldehyde | A molar excess of the PEGylating agent drives the reaction towards the product, maximizing the modification of the target amine-containing molecule.[] |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | A mild reducing agent that selectively reduces the imine in the presence of the aldehyde, enabling a one-pot reaction. It is also compatible with the azide functional group. |
| Temperature | 4°C to Room Temperature (25°C) | The reaction can be performed at room temperature for faster kinetics or at 4°C for overnight reactions, which can be beneficial for sensitive biomolecules.[] |
| Reaction Time | 2 - 24 hours | The optimal reaction time depends on the reactivity of the amine, the temperature, and the concentration of reactants. The progress of the reaction should be monitored. |
| Solvent | Aqueous Buffers (e.g., PBS, HEPES) | The reaction is typically performed in aqueous buffers to maintain the stability and solubility of biomolecules. A small percentage of a co-solvent like DMSO can be used if the amine-containing molecule has limited aqueous solubility. |
Experimental Workflow
The overall workflow for the reductive amination of this compound with a primary amine-containing molecule involves preparation of the reactants, the conjugation reaction, and subsequent purification and characterization of the product.
Detailed Experimental Protocol
This protocol provides a general procedure for the reductive amination of a primary amine-containing molecule (e.g., a peptide or protein) with this compound.
Materials:
-
This compound
-
Amine-containing molecule (e.g., peptide, protein)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 100 mM HEPES buffer, pH 7.3
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Quenching Solution (optional): 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC))
-
Analytical instruments (e.g., Mass Spectrometer, NMR Spectrometer)
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare a stock solution of this compound in the reaction buffer (e.g., 10-50 mg/mL).
-
Prepare a fresh stock solution of NaBH₃CN in a suitable buffer (e.g., 100 mM in PBS).
-
-
Schiff Base Formation:
-
In a reaction vial, add the desired molar excess (e.g., 10-fold) of the this compound solution to the solution of the amine-containing molecule.
-
Gently mix the solution and allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring to facilitate the formation of the Schiff base.
-
-
Reduction:
-
Add the freshly prepared NaBH₃CN solution to the reaction mixture. A final concentration of 20-50 mM NaBH₃CN is typically sufficient.
-
Allow the reduction reaction to proceed for 2-24 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted aldehyde, a quenching solution can be added. Add the quenching solution to a final concentration of 50-100 mM and incubate for 1 hour at room temperature.
-
-
Purification of the Conjugate:
-
The purification method of choice will depend on the properties of the resulting conjugate.
-
Size-Exclusion Chromatography (SEC): Effective for separating larger PEGylated proteins from smaller, unreacted PEG linkers and other small molecules.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for purifying peptides and smaller conjugates, separating based on hydrophobicity. A gradient of increasing organic solvent (e.g., acetonitrile) in water (often with 0.1% TFA) is typically used.
-
Dialysis/Ultrafiltration: Useful for removing small molecule impurities from large protein conjugates.
-
-
-
Characterization of the Conjugate:
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the successful conjugation by observing the expected mass increase corresponding to the addition of the PEG-azide linker.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to characterize the final product. The disappearance of the aldehyde proton signal (around 9.5-10 ppm) and the appearance of new signals corresponding to the newly formed secondary amine and adjacent methylene groups are indicative of a successful reaction. The characteristic signals of the PEG backbone will also be present.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inefficient Schiff base formation | Optimize the pH of the reaction buffer (6.0-7.5). Increase the molar excess of the this compound. |
| Inactive reducing agent | Use a fresh, high-quality source of NaBH₃CN. Prepare the stock solution immediately before use. | |
| Presence of primary amines in the buffer (e.g., Tris) | Exchange the amine-containing molecule into an amine-free buffer like PBS or HEPES before starting the reaction. | |
| Precipitation of Reactants | Poor solubility of the amine-containing molecule or the conjugate | Perform the reaction at a lower concentration. Add a small amount of a water-miscible organic co-solvent (e.g., DMSO, up to 10% v/v). |
| Multiple PEGylations | High molar excess of PEG-aldehyde or high pH | Reduce the molar excess of the this compound. Perform the reaction at a lower pH (closer to 6.0) to favor N-terminal modification over lysine modification. |
| Presence of Unreacted Aldehyde | Incomplete reaction | Increase the reaction time. Ensure the molar ratio of reactants is optimal. |
Logical Flow of the Reductive Amination Process
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, specificity, and biocompatibility. This reaction forges a stable triazole linkage between a terminal alkyne and an azide, a process that has revolutionized the synthesis of complex molecular architectures. When combined with polyethylene glycol (PEG) linkers, CuAAC becomes a powerful tool for enhancing the therapeutic properties of biomolecules. PEGylation, the process of attaching PEG chains, can improve a molecule's solubility, stability, and pharmacokinetic profile, ultimately leading to more effective and safer drugs.
These application notes provide a comprehensive overview of the use of CuAAC with PEG linkers in bioconjugation, with a focus on applications in drug development, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed protocols and quantitative data are presented to guide researchers in the successful implementation of this versatile chemical ligation strategy.
Core Concepts and Applications
The CuAAC reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. The reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer exclusively. To protect sensitive biomolecules from oxidative damage, a copper-chelating ligand is often employed.
The versatility of CuAAC with PEG linkers has led to its widespread adoption in various areas of drug development:
-
Antibody-Drug Conjugates (ADCs): CuAAC provides a precise method for attaching potent cytotoxic drugs to monoclonal antibodies via PEG linkers. This targeted delivery approach enhances the therapeutic window of the drug by minimizing off-target toxicity.
-
PROTACs: These heterobifunctional molecules utilize a PEG linker to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. CuAAC is instrumental in the modular synthesis and rapid optimization of PROTACs.[1]
-
PEGylated Proteins and Peptides: Site-specific PEGylation of therapeutic proteins, such as interferon β-1b, using CuAAC can significantly improve their in vivo efficacy by extending their plasma half-life and reducing immunogenicity.[2]
Quantitative Data Summary
The efficiency of CuAAC reactions with PEG linkers can be influenced by various factors, including the choice of solvent, catalyst system, and reaction conditions. The following tables summarize quantitative data from representative studies.
Table 1: Optimization of CuAAC PEGylation in Supercritical Carbon Dioxide (scCO₂) [3][4][5]
| Pressure (bar) | Catalyst/Alkyne Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 130 | 0.5 | 35 | 24 | 82.32 |
| 130 | 0.5 | 35 | 48 | 87.14 |
Reaction performed with mPEG-alkyne and a coumarin derivative in scCO₂.
Table 2: Comparison of CuAAC PEGylation Yields in Different Solvents
| Solvent | Ligand | Yield (%) |
| scCO₂ | None | 82.32 |
| THF | PMDTA | 73 |
Comparison of yields for the synthesis of a PEG-coumarin conjugate.
Table 3: General Yields for CuAAC-mediated Peptide Conjugations
| Reaction System | Time (h) | Yield (%) |
| Azide/alkyne modified peptides in DMF with copper wire | 5 | >95 (100% conversion observed) |
| Azide/alkyne modified peptides with CuSO₄/NaAsc at room temperature | 1 | Quantitative |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation with a PEG Linker
This protocol describes a general method for conjugating an azide-modified payload to an alkyne-functionalized biomolecule using a PEG linker.
Materials:
-
Alkyne-functionalized biomolecule (e.g., protein, antibody)
-
Azide-functionalized payload with a PEG linker
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA, TBTA) stock solution (e.g., 50 mM in DMSO/water)
-
Sodium ascorbate (NaAsc) stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
EDTA solution (for quenching)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-functionalized biomolecule in the reaction buffer.
-
Add the azide-functionalized PEG-payload to the biomolecule solution. A molar excess of the payload (e.g., 3-10 equivalents) is typically used.
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and ligand stock solutions. A common molar ratio is 1:5 (copper:ligand).
-
Add the copper/ligand complex to the biomolecule/payload mixture. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is usually 5-10 times that of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper.
-
Purify the resulting PEGylated bioconjugate using an appropriate method to remove excess reagents and byproducts.
Protocol 2: Site-Specific PEGylation of Interferon β-1b (IFN-β-1b) via CuAAC
This protocol is adapted from a study on the site-specific PEGylation of IFN-β-1b containing a non-natural amino acid, azidohomoalanine (Aha), at the N-terminus.
Materials:
-
Aha-containing IFN-β-1b
-
Propargyl-activated PEG
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Dithiothreitol (DTT)
-
Sodium dodecyl sulfate (SDS)
-
Unreactive PEG diol (optional, to reduce the required molar ratio of PEG-alkyne)
-
Reaction Buffer
Procedure:
-
Dissolve the Aha-containing IFN-β-1b in the reaction buffer containing SDS.
-
Add the propargyl-activated PEG. The addition of unreactive PEG diol can reduce the required molar ratio of PEG-alkyne to IFN-β-1b to 2:1.
-
Add the copper catalyst system, consisting of CuSO₄, TBTA, and DTT.
-
Incubate the reaction mixture, allowing for the cycloaddition to proceed. The reaction may require air to advance the redox potential.
-
Monitor the reaction for the formation of the PEGylated IFN-β-1b product.
-
Purify the final product to remove unreacted components and byproducts.
Visualizations
Experimental Workflow for CuAAC PEGylation
Caption: A generalized experimental workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for PEGylation of biomolecules.
Interferon β-1b Signaling Pathway
Interferon beta-1b (IFN-β-1b) exerts its therapeutic effects in multiple sclerosis by modulating the immune system. Its signaling cascade is initiated by binding to the type I interferon receptor (IFNAR), which leads to the activation of the JAK-STAT pathway.
Caption: The JAK-STAT signaling pathway is activated by Interferon β-1b, leading to the transcription of immunomodulatory genes.
Conclusion
The copper-catalyzed azide-alkyne cycloaddition reaction with PEG linkers represents a robust and versatile platform for the development of advanced therapeutics. Its high efficiency, specificity, and modular nature make it an invaluable tool for researchers in drug discovery and development. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of CuAAC-mediated PEGylation in a variety of research settings. As the field of bioconjugation continues to evolve, the synergy between CuAAC and PEGylation is poised to play an increasingly critical role in the creation of next-generation medicines.
References
- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 2. Interferon Beta-1B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Site-Specific PEGylation Enhances the Pharmacokinetic Properties and Antitumor Activity of Interferon Beta-1b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that has revolutionized bioconjugation, drug development, and live-cell imaging. As a type of "click chemistry," SPAAC enables the rapid and specific formation of a stable triazole linkage between a cyclooctyne and an azide-functionalized molecule without the need for a cytotoxic copper catalyst. This key advantage makes it exceptionally well-suited for applications within living systems and with sensitive biological molecules.
The reaction's driving force is the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the [3+2] cycloaddition, allowing it to proceed efficiently at physiological temperatures and pH. The azide and cyclooctyne functional groups are chemically inert to most biological molecules, ensuring that the reaction is highly selective and does not interfere with native cellular processes.
This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the successful implementation of SPAAC in their work.
Quantitative Data for SPAAC Reactions
The efficiency of a SPAAC reaction is influenced by several factors, including the choice of cyclooctyne, the nature of the azide, and the reaction conditions. The following tables summarize key quantitative data to aid in experimental design.
Table 1: Comparison of Common Cyclooctynes for SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| DBCO (Dibenzocyclooctyne) | ~1.0 - 2.0 | High reactivity, commercially available, widely used for biomolecule labeling. |
| BCN (Bicyclo[6.1.0]nonyne) | Varies (e.g., 1.2 x 10⁻³) | Possesses fast kinetics, often used for protein labeling and nanoparticle functionalization. |
| DIFO (Difluorinated Cyclooctyne) | Varies | Biocompatible, suitable for drug discovery and live-cell imaging. |
| BARAC (Biarylazacyclooctynone) | High | Extremely reactive, used in sensitive biological environments and for in vivo imaging. |
| [9+1]CPP | 2.2 x 10⁻³ | Reactivity can be tuned through structural modifications. |
| m[9+1]CPP | 9.6 x 10⁻³ | Increased local strain at the alkyne enhances reactivity. |
| fluor[11+1]CPP | 4.6 x 10⁻³ | Fluorination of the scaffold increases the reaction rate. |
Table 2: Influence of Reaction Conditions on SPAAC Kinetics
| Parameter | Range/Condition | Effect on Reaction Rate | References |
| pH | 5.0 - 10.0 | Higher pH generally increases reaction rates (except in HEPES buffer). | |
| Temperature | 25°C and 37°C | Higher temperature generally increases reaction rates. | |
| Buffer | PBS, HEPES, MES, Borate, DMEM, RPMI | HEPES (pH 7) showed the highest rate constants, while PBS (pH 7) exhibited among the lowest. Reactions in DMEM were faster than in RPMI. | |
| Azide Structure | Electron-donating vs. electron-withdrawing groups | 1-azido-1-deoxy-β-D-glucopyranoside (electron-donating) reacted faster than 3-azido-L-alanine. | |
| Linker | Presence of a PEG linker | A PEG linker on a DBCO-modified antibody enhanced reaction rates by 31 ± 16%. |
Experimental Protocols
Here we provide detailed protocols for common applications of SPAAC.
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol outlines the general steps for conjugating an azide-containing molecule to a cyclooctyne-labeled molecule.
Materials:
-
Cyclooctyne-labeled molecule (e.g., protein, antibody)
-
Azide-containing molecule of interest
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the cyclooctyne-labeled molecule in the reaction buffer.
-
Addition of Azide: Add a 1.5 to 5-fold molar excess of the azide-containing molecule to the reaction mixture.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may need to be optimized based on the specific reactants.
-
Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove unreacted starting materials.
-
Characterization: Analyze the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation.
Protocol 2: Metabolic Labeling and Imaging of Cell Surface Glycoproteins
This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Imaging medium (e.g
Application Note: High-Efficiency Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conjugation of biomolecules is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced diagnostics, targeted therapeutics like Antibody-Drug Conjugates (ADCs), and tools for basic research. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a premier copper-free click chemistry reaction that provides a robust and efficient method for covalently linking molecules.[1][2][] This reaction occurs between a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule. The reaction is driven by the high ring strain of the DBCO group, which allows the cycloaddition to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[1][2]
The aldehyde-PEG-azide linker (Ald-CH2-PEG8-azide) is a heterobifunctional reagent. The azide group is available for the SPAAC reaction with a DBCO-containing molecule, while the aldehyde can be used for other conjugation strategies, such as reaction with hydrazides or aminooxy groups. The PEG8 (polyethylene glycol) spacer enhances hydrophilicity, reduces aggregation, and provides spatial separation between the conjugated molecules.
Key Features & Applications
-
Biocompatibility: The absence of a copper catalyst makes this reaction ideal for use in living systems, including live-cell imaging and in vivo studies.
-
High Specificity (Bioorthogonality): Azide and DBCO groups are chemically inert within biological systems, ensuring that the reaction only occurs between the intended partners with minimal side reactions.
-
Efficiency and Speed: The reaction kinetics are fast, with high yields typically achieved within a few hours at room temperature.
-
Stable Linkage: The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugate under physiological conditions.
Common Applications Include:
-
Antibody-Drug Conjugation (ADC): Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
Live-Cell Imaging: Labeling cellular components, such as surface glycans, for visualization and tracking.
-
Surface Modification: Functionalizing nanoparticles, liposomes, or material surfaces for targeted delivery or diagnostic purposes.
-
Protein-Oligonucleotide Conjugation: Creating reagents for sensitive bioassays like proximity ligation assays.
Reaction Mechanism and Workflow
The core of the process is the [3+2] cycloaddition between the azide and the strained alkyne of the DBCO ring to form a stable triazole.
Caption: SPAAC reaction between an azide and a DBCO-molecule.
A typical experimental process involves preparing the reactants, running the conjugation reaction, and purifying the final product.
Caption: General experimental workflow for SPAAC conjugation.
Quantitative Data Summary
The rate of the SPAAC reaction is described by the second-order rate constant (k₂), which is influenced by the specific reagents, solvent, pH, and temperature. Higher k₂ values indicate a faster reaction.
Table 1: Second-Order Rate Constants (k₂) for DBCO-Azide Reactions under Various Conditions
| DBCO Reagent | Azide Partner | Buffer/Solvent | Temperature (°C) | pH | Approx. Rate Constant (k₂ M⁻¹s⁻¹) |
|---|---|---|---|---|---|
| Sulfo-DBCO-amine | 3-azido-L-alanine | PBS | 25 | 7.0 | 0.32 - 0.85 |
| Sulfo-DBCO-amine | 3-azido-L-alanine | HEPES | 25 | 7.0 | 0.55 - 1.22 |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | DMEM | 37 | ~7.4 | 0.59 - 0.97 |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | RPMI | 37 | ~7.2 | 0.27 - 0.77 |
| DBCO-PEG5-trastuzumab | Azide-glucopyranoside | PBS | 37 | 7.4 | 0.18 - 0.37 |
| Generic DBCO | Benzyl Azide | Methanol | 25 | N/A | ~0.1 |
Note: Rate constants can vary significantly based on the specific molecular context of the azide and DBCO moieties. The presence of a PEG linker can enhance reaction rates by approximately 31%.
Experimental Protocol
This protocol provides a general method for conjugating this compound to a DBCO-containing molecule (e.g., a DBCO-functionalized protein).
Materials and Equipment
-
This compound
-
DBCO-functionalized molecule (e.g., protein, peptide, oligo)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Other non-amine, non-azide containing buffers like HEPES or Borate can also be used.
-
Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification System: Size-Exclusion Chromatography (SEC) columns (e.g., spin desalting columns), dialysis cassettes (with appropriate MWCO), or an HPLC system.
-
Analysis Equipment: SDS-PAGE system, mass spectrometer, UV-Vis spectrophotometer.
Procedure
1. Reagent Preparation
-
DBCO-Molecule Solution: Prepare the DBCO-functionalized molecule in the chosen reaction buffer at a known concentration (e.g., 1-5 mg/mL for a protein).
-
Azide Stock Solution: this compound can be sensitive to moisture. Allow the reagent to equilibrate to room temperature before opening. Prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous DMSO or DMF.
2. Conjugation Reaction
-
Determine the molar quantities of each reactant. A molar excess of the azide reagent is typically used to ensure efficient conjugation of the more valuable DBCO-molecule. A 1.5 to 4-fold molar excess of the azide is a good starting point.
-
In a microcentrifuge tube, add the calculated volume of the DBCO-molecule solution.
-
Add the calculated volume of the this compound stock solution to the DBCO-molecule solution. If using a large volume of organic solvent, ensure the final concentration does not exceed 10-20% to avoid denaturation of proteins.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction. Typical incubation times are 2-12 hours at room temperature (20-25°C) or overnight (12-18 hours) at 4°C. Reactions can be monitored by analyzing small aliquots over time.
3. Purification of the Conjugate
-
It is critical to remove the unreacted excess azide reagent from the final conjugate. The choice of method depends on the size of the conjugate and the scale of the reaction.
-
Size Exclusion / Desalting Columns: For rapid buffer exchange and removal of small molecules from macromolecules (e.g., proteins >10 kDa). This is a fast and efficient method for small-scale reactions. Follow the manufacturer's protocol for column equilibration and sample loading.
-
Dialysis: Suitable for larger sample volumes. Place the reaction mixture in a dialysis cassette with a molecular weight cut-off (MWCO) significantly smaller than the conjugate. Dialyze against the reaction buffer for several hours to overnight with multiple buffer changes to ensure complete removal of small molecules.
-
HPLC: Reverse-phase or ion-exchange HPLC can be used for high-purity preparations and is also an analytical tool to confirm successful conjugation.
-
4. Analysis and Characterization
-
SDS-PAGE: For protein conjugates, a successful reaction will result in a band shift to a higher molecular weight compared to the unconjugated protein.
-
UV-Vis Spectroscopy: The incorporation of the DBCO group can be monitored by its characteristic absorbance around 309-310 nm.
-
Mass Spectrometry (MS): Provides the most definitive confirmation of conjugation by showing the mass of the final product.
Storage
Store the final purified conjugate in a suitable buffer (e.g., PBS with 0.02% sodium azide if compatible with downstream applications) at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
References
Application Notes and Protocols for Cell Surface Labeling Using Ald-CH2-PEG8-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell surface proteins and glycans is fundamental to understanding cellular communication, signaling, and disease pathogenesis. Covalent labeling of these surface biomolecules provides a powerful tool for their visualization, tracking, and quantification. Ald-CH2-PEG8-azide is a heterobifunctional linker that offers a versatile platform for targeted cell surface modification. This molecule contains a reactive aldehyde group and a bioorthogonal azide group, separated by a hydrophilic polyethylene glycol (PEG) spacer.
The aldehyde group can readily react with primary amines, such as the lysine residues found on cell surface proteins, to form a stable secondary amine linkage via reductive amination. The azide group serves as a handle for "click chemistry," a set of highly efficient and specific bioorthogonal reactions. This allows for the subsequent attachment of a wide variety of probes, including fluorophores, biotin, or drug molecules, that are functionalized with a corresponding alkyne or strained alkyne (e.g., DBCO, BCN). The PEG8 spacer enhances the water solubility of the linker and minimizes steric hindrance, improving accessibility to cell surface targets.
These application notes provide a detailed protocol for the two-step labeling of live cells using this compound, followed by detection with a fluorescent probe via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).
Principle of the Method
Cell surface labeling with this compound is a two-step process:
-
Covalent Conjugation to the Cell Surface: The aldehyde group of this compound is covalently attached to primary amine groups on cell surface proteins through reductive amination. This reaction is mild and can be performed on living cells with high viability.
-
Bioorthogonal Ligation (Click Chemistry): The azide-modified cell surface is then reacted with a molecule containing a strained alkyne, such as a DBCO-conjugated fluorophore. The strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds rapidly and with high specificity in a biological environment without the need for a cytotoxic copper catalyst.[1][2] This allows for the sensitive and specific detection of labeled cell surface molecules.
Experimental Workflow
The overall experimental workflow for cell surface labeling and analysis is depicted below.
Materials and Reagents
-
Cells of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Sodium cyanoborohydride (NaBH3CN)
-
DBCO-conjugated fluorophore (e.g., DBCO-Cy5, DBCO-FITC)
-
Bovine serum albumin (BSA)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Staining buffer (e.g., PBS with 1% BSA)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS) (for microscopy)
-
Mounting medium with DAPI (for microscopy)
Experimental Protocols
Protocol 1: Cell Surface Labeling with this compound
This protocol describes the covalent attachment of the linker to live cells.
-
Cell Preparation:
-
Culture cells to a sufficient density (e.g., 70-90% confluency for adherent cells or a density of 1-2 x 10^6 cells/mL for suspension cells).
-
Harvest cells using a non-enzymatic method for adherent cells to preserve surface proteins.
-
Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in ice-cold PBS to a concentration of 1-5 x 10^6 cells/mL.
-
-
Aldehyde-Amine Coupling:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the cell suspension to a final concentration of 100-500 µM.
-
Incubate on ice for 30 minutes to allow the aldehyde to form a Schiff base with cell surface amines.
-
-
Reductive Amination:
-
Prepare a fresh 100 mM stock solution of sodium cyanoborohydride (NaBH3CN) in PBS. Caution: NaBH3CN is toxic and should be handled in a chemical fume hood.
-
Add the NaBH3CN stock solution to the cell suspension to a final concentration of 5-10 mM.
-
Incubate on ice for an additional 60 minutes to reduce the Schiff base to a stable secondary amine.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS containing 1% BSA to quench any unreacted aldehyde and remove excess reagents. Use centrifugation at 300 x g for 5 minutes for each wash.
-
After the final wash, resuspend the cells in the appropriate buffer for the next step (click chemistry or storage).
-
Protocol 2: Click Chemistry with DBCO-Fluorophore
This protocol describes the attachment of a fluorescent probe to the azide-modified cells.
-
Preparation of DBCO-Fluorophore Solution:
-
Prepare a 1-5 mM stock solution of the DBCO-conjugated fluorophore in anhydrous DMSO.
-
Dilute the stock solution in staining buffer (PBS with 1% BSA) to a final working concentration of 10-50 µM.
-
-
Staining:
-
Resuspend the azide-labeled cells from Protocol 1 in the diluted DBCO-fluorophore solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with 1 mL of staining buffer. Centrifuge at 300 x g for 5 minutes between each wash.
-
-
Preparation for Analysis:
-
For flow cytometry, resuspend the final cell pellet in 500 µL of staining buffer and transfer to flow cytometry tubes.
-
For fluorescence microscopy, resuspend the cell pellet in PBS, attach the cells to a coverslip, fix with 4% paraformaldehyde for 15 minutes, wash with PBS, and mount with a suitable mounting medium containing DAPI.
-
Data Presentation and Analysis
Quantitative Analysis by Flow Cytometry
Flow cytometry can be used to quantify the labeling efficiency and the distribution of labeled proteins on the cell surface.[3][4][5]
| Parameter | Description | Typical Value/Observation |
| Cell Viability | Percentage of live cells after labeling, assessed by a viability dye (e.g., Propidium Iodide). | > 90% |
| Mean Fluorescence Intensity (MFI) | Average fluorescence signal from the labeled cell population. | Significantly higher than unlabeled control cells. |
| Percentage of Labeled Cells | The proportion of cells exhibiting fluorescence above the background level of the unlabeled control. | > 95% for a homogenous cell population. |
Table 1: Example of quantitative data obtained from flow cytometry analysis.
Qualitative Analysis by Fluorescence Microscopy
Fluorescence microscopy provides spatial information about the distribution of the labeled proteins on the cell surface.
| Parameter | Description | Expected Observation |
| Labeling Pattern | The localization of the fluorescent signal on the cell. | A distinct ring-like staining pattern around the periphery of the cells, indicative of cell surface labeling. |
| Signal Specificity | Comparison of fluorescence signal between labeled cells and unlabeled control cells. | Minimal to no fluorescence observed in the control cells. |
| Co-localization | If using a co-stain for a known surface marker, the degree of overlap between the two signals can be assessed. | Co-localization with known cell surface markers would confirm the targeting of surface proteins. |
Table 2: Expected qualitative results from fluorescence microscopy.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no fluorescence signal | Inefficient reductive amination. | Ensure the NaBH3CN solution is freshly prepared. Optimize the concentration of this compound and NaBH3CN. |
| Low abundance of primary amines on the cell surface. | This method may not be suitable for all cell types. Consider alternative labeling strategies like metabolic labeling. | |
| Degraded DBCO-fluorophore. | Store the DBCO-fluorophore protected from light and moisture. Use a fresh stock solution. | |
| High background fluorescence | Non-specific binding of the DBCO-fluorophore. | Increase the number of washing steps after the click chemistry reaction. Increase the BSA concentration in the staining and washing buffers. |
| Autofluorescence of cells. | Use a fluorophore in a spectral range where cellular autofluorescence is minimal (e.g., far-red or near-infrared). | |
| Low cell viability | Toxicity of reagents. | Perform all steps on ice to minimize cellular stress. Reduce the concentration of NaBH3CN or the incubation time. |
Table 3: Troubleshooting guide for cell surface labeling.
Logical Relationships in the Labeling Process
The chemical reactions underlying the labeling process are illustrated below.
References
Application Notes & Protocols: Site-Specific Peptide-Protein Conjugation using a Heterobifunctional Aldehyde-PEG-Azide Linker
Introduction
The covalent attachment of peptides to proteins is a powerful strategy in drug development, diagnostics, and fundamental research. This technique can be used to improve the pharmacokinetic properties of peptide drugs, introduce specific labels for imaging, or create novel bifunctional molecules. The Ald-CH2-PEG8-azide linker is a heterobifunctional crosslinker designed for this purpose. It enables a two-step conjugation strategy that offers high efficiency and site-specificity.
This linker contains two key reactive groups:
-
An aldehyde (Ald) group, which selectively reacts with N-terminal α-amine groups or the ε-amine group of lysine residues on a protein through reductive amination. This reaction is highly efficient and results in a stable secondary amine bond.
-
An azide (N₃) group, which is used in "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a highly stable triazole linkage with a peptide that has been pre-modified with a terminal alkyne group.
The polyethylene glycol (PEG8) spacer arm is hydrophilic, which helps to improve the solubility of the resulting conjugate and reduces potential steric hindrance between the peptide and the protein. This document provides a detailed protocol for the conjugation of an alkyne-modified peptide to a target protein using the this compound linker.
Experimental Overview & Workflow
The conjugation process is a two-stage procedure. First, the protein is functionalized with the linker's aldehyde group. Second, the alkyne-modified peptide is "clicked" onto the newly introduced azide group.
Materials and Reagents
-
Target Protein (e.g., Antibody, BSA)
-
Alkyne-modified Peptide (e.g., containing a propargylglycine residue)
-
This compound Linker
-
Reductive Amination Buffer: 100 mM MES or HEPES, 150 mM NaCl, pH 6.5-7.5
-
Reducing Agent: Sodium cyanoborohydride (NaCNBH₃) or Sodium triacetoxyborohydride (STAB)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Click Chemistry Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Click Catalyst Stock Solutions:
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Reducing Agent (e.g., Sodium Ascorbate, 100 mM in water, freshly prepared)
-
Copper Ligand (e.g., THPTA, 100 mM in water)
-
-
Purification: Desalting columns (e.g., Zeba™ Spin), Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns.
-
Analysis: SDS-PAGE gels, Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).
Detailed Experimental Protocols
Stage 1: Functionalization of Protein with Azide Linker
This protocol describes the reaction of the linker's aldehyde group with amine groups on the protein surface via reductive amination.
-
Protein Preparation: Dissolve the target protein in Reductive Amination Buffer to a final concentration of 2-10 mg/mL.
-
Linker Preparation: Dissolve the this compound linker in a compatible organic solvent (e.g., DMSO) to create a 10-50 mM stock solution.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature to allow for the formation of the initial Schiff base.
-
Reduction: Add the reducing agent (e.g., NaCNBH₃) from a freshly prepared stock solution to a final concentration of 20 mM.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To quench any unreacted aldehyde groups, add Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Purification: Remove excess linker and reducing agent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Confirm successful modification of the protein with azide groups using mass spectrometry. The mass of the protein should increase by the mass of the linker for each successful conjugation.
Stage 2: Click Chemistry Conjugation of Peptide to Azide-Protein
This protocol uses the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach the alkyne-peptide to the azide-functionalized protein.
-
Reactant Preparation: In a microcentrifuge tube, combine the azide-functionalized protein (from step 4.1.8) and the alkyne-modified peptide in Click Chemistry Buffer. A 5- to 10-fold molar excess of the peptide over the protein is recommended.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix. Add the Copper Ligand (THPTA), followed by the CuSO₄ solution, and finally the freshly prepared Sodium Ascorbate solution. A typical final concentration in the reaction is 1 mM CuSO₄, 1 mM THPTA, and 5 mM Sodium Ascorbate.
-
Initiate Reaction: Add the catalyst premix to the protein/peptide solution. Mix gently.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored by SDS-PAGE, where a shift in the protein's molecular weight corresponding to the attached peptide should be observed.
-
Final Purification: Purify the final peptide-protein conjugate from excess peptide and catalyst components using an appropriate chromatography method, such as Size-Exclusion (SEC) or Ion-Exchange (IEX) chromatography.
-
Final Analysis: Analyze the purified conjugate by SDS-PAGE to confirm purity and the expected molecular weight shift. Further characterization by mass spectrometry will confirm the precise mass of the final product.
Data Presentation and Expected Results
The success of the conjugation can be quantified at each stage. The tables below provide example data for a hypothetical conjugation of a 5 kDa peptide to a 150 kDa antibody (IgG).
Table 1: Characterization of Azide-Functionalized Antibody
| Parameter | Method | Result | Interpretation |
|---|---|---|---|
| Initial Antibody Mass | ESI-MS | 150,000 Da | Starting molecular weight. |
| Mass of Linker | - | ~533.6 Da | Theoretical mass of this compound. |
| Mass of Azide-Ab | ESI-MS | 151,601 Da | Mass increase confirms conjugation. |
| Degree of Labeling (DOL) | MS Data | 3.0 linkers/Ab | (151601 - 150000) / 533.6 ≈ 3 |
Table 2: Analysis of Final Peptide-Protein Conjugate
| Parameter | Method | Result | Interpretation |
|---|---|---|---|
| Mass of Alkyne-Peptide | MALDI-TOF | 5,000 Da | Starting molecular weight of peptide. |
| Expected Conjugate Mass | Calculation | 166,601 Da | 151,601 Da + (3 * 5,000 Da) |
| Observed Conjugate Mass | ESI-MS | 166,590 Da | Confirms successful conjugation of ~3 peptides. |
| Purity | SDS-PAGE | >95% | A single major band at the expected higher MW. |
| Conjugation Efficiency | Densitometry | ~85% | Percentage of antibody successfully conjugated. |
Application Example: Targeted Delivery
A common application is to conjugate a cytotoxic peptide to an antibody that targets a specific cancer cell receptor. This creates an antibody-drug conjugate (ADC) that delivers the peptide payload directly to tumor cells, increasing efficacy and reducing systemic toxicity.
Application Notes and Protocols for Ald-CH2-PEG8-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ald-CH2-PEG8-azide
This compound is a heterobifunctional linker designed for advanced bioconjugation and chemical biology applications.[1] It features two distinct, bioorthogonal reactive groups at opposite ends of a hydrophilic 8-unit polyethylene glycol (PEG) spacer. This unique structure allows for the sequential and controlled conjugation of two different molecules, making it an invaluable tool in drug delivery, diagnostics, and proteomics.[1][2]
-
Aldehyde Group (Ald-CH2-): This functional group reacts with primary amines (e.g., lysine residues on proteins) or hydrazide-modified molecules.[3][4] The reaction with amines forms an initial Schiff base, which can be stabilized by reduction to a stable secondary amine bond. Ligation with hydrazides or aminooxy groups forms stable hydrazone or oxime bonds, respectively, often under mild, physiological conditions.
-
Azide Group (-N3): This group is a cornerstone of "click chemistry." It reacts with terminal alkynes in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly specific, efficient, and biocompatible.
-
PEG8 Spacer: The polyethylene glycol linker enhances the solubility of the conjugate in aqueous buffers, reduces aggregation, and can minimize the immunogenicity of the attached biomolecules.
The key advantage of this linker is its orthogonality; the aldehyde group can be reacted selectively without affecting the azide, and vice versa. This enables multi-step, controlled assembly of complex biomolecular constructs.
Key Applications
-
Antibody-Drug Conjugate (ADC) Development: Sequentially linking a targeting antibody (via its lysine amines) and a cytotoxic payload (via click chemistry).
-
Protein and Peptide Modification: Introducing labels, such as fluorophores or biotin, or attaching other functional molecules to proteins and peptides.
-
Surface Immobilization: Anchoring biomolecules to aldehyde- or azide-functionalized surfaces for diagnostic assays or biomaterial development.
-
PROTAC Synthesis: Used as a versatile linker to connect a target-binding ligand and an E3 ligase ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Experimental Protocols
Protocol 1: Aldehyde-Mediated Ligation via Reductive Amination
This protocol describes the conjugation of the aldehyde group of this compound to a primary amine-containing molecule, such as a protein. The process involves two steps: the formation of a Schiff base, followed by its reduction to a stable secondary amine.
Materials:
-
Protein (or other amine-containing molecule) in a suitable buffer (e.g., PBS, HEPES). Note: Avoid amine-containing buffers like Tris.
-
This compound
-
Reductive Amination Buffer: 100 mM MES or HEPES, 150 mM NaCl, pH 6.0-7.0.
-
Reducing Agent: Sodium cyanoborohydride (NaCNBH₃) stock solution (e.g., 5 M in 1 M NaOH, handle with care) or Sodium triacetoxyborohydride (STAB).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Purification system (e.g., desalting column, dialysis, or HPLC).
Procedure:
-
Preparation: Dissolve the protein in the Reductive Amination Buffer to a final concentration of 1-10 mg/mL.
-
Linker Addition: Prepare a stock solution of this compound in an organic solvent like DMSO. Add the linker to the protein solution at a 10- to 20-fold molar excess.
-
Schiff Base Formation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Reduction: Add the sodium cyanoborohydride stock solution to a final concentration of 20-50 mM.
-
Reaction: Allow the reduction to proceed for 4-6 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted aldehyde groups by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Purification: Remove excess reagents and purify the resulting azide-functionalized conjugate using a suitable method like a desalting column or dialysis against PBS.
-
Characterization: Confirm conjugation using techniques such as SDS-PAGE (which should show a shift in molecular weight) or mass spectrometry.
Quantitative Data Summary: Reductive Amination
| Parameter | Recommended Condition |
|---|---|
| pH | 6.0 - 7.0 |
| Buffer | MES, HEPES, or PBS (non-amine) |
| Protein Concentration | 1 - 10 mg/mL |
| Linker Molar Excess | 10 - 20 fold |
| Reducing Agent | Sodium Cyanoborohydride |
| Reducing Agent Conc. | 20 - 50 mM |
| Reaction Time | 4 - 6 hours (RT) or Overnight (4°C) |
| Temperature | Room Temperature or 4°C |
Protocol 2: Azide-Mediated Ligation via Click Chemistry
This section provides protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry to conjugate the azide-functionalized molecule from Protocol 1 with an alkyne-containing molecule.
Ideal for conjugating with terminal alkynes. Requires a copper catalyst, a reducing agent, and a stabilizing ligand.
Materials:
-
Azide-functionalized molecule (from Protocol 1) in a suitable buffer (e.g., PBS).
-
Alkyne-containing molecule (e.g., a fluorescent dye, biotin-alkyne).
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Copper Ligand: THPTA or TBTA stock solution (e.g., 50 mM in DMSO/water).
-
Purification system (e.g., desalting column, HPLC).
Procedure:
-
Preparation: In a microcentrifuge tube, combine the azide-functionalized molecule with the alkyne-containing molecule. A 2- to 10-fold molar excess of the alkyne molecule is recommended.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ and ligand solutions. For every 1 part CuSO₄, add 5 parts ligand. Vortex briefly.
-
Reaction Initiation: Add the catalyst premix to the azide/alkyne mixture.
-
Reduction: Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubation: Gently mix the reaction and allow it to proceed for 1-4 hours at room temperature. The tube can be sealed or flushed with nitrogen to prevent oxidation.
-
Purification: Purify the final conjugate to remove the copper catalyst and excess reagents.
Quantitative Data Summary: CuAAC
| Parameter | Recommended Concentration (Final) |
|---|---|
| Azide-Molecule | 1 - 100 µM |
| Alkyne-Molecule Molar Excess | 2 - 10 fold |
| Copper(II) Sulfate | 50 - 200 µM |
| Ligand (e.g., THPTA) | 250 - 1000 µM |
| Sodium Ascorbate | 1 - 5 mM |
| Reaction Time | 1 - 4 hours |
| Temperature | Room Temperature |
Ideal for live-cell labeling or when the cytotoxicity of copper is a concern. This method uses a strained alkyne (e.g., DBCO) and requires no catalyst.
Materials:
-
Azide-functionalized molecule (from Protocol 1) in a suitable buffer (e.g., PBS).
-
DBCO-functionalized molecule.
-
Purification system.
Procedure:
-
Preparation: Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Reaction: Add the DBCO-reagent to the solution containing the azide-functionalized molecule. A 2- to 4-fold molar excess of the DBCO reagent is typically sufficient.
-
Incubation: Mix the solution and incubate for 2-4 hours at room temperature or overnight at 4°C. Reaction times can vary significantly based on the specific reactants and concentrations.
-
Purification: Purify the final conjugate using an appropriate method to remove any unreacted starting materials.
Quantitative Data Summary: SPAAC
| Parameter | Recommended Condition |
|---|---|
| pH | 6.5 - 8.0 |
| Buffer | PBS or similar aqueous buffer |
| DBCO-Molecule Molar Excess | 2 - 4 fold |
| Reaction Time | 2 - 4 hours (RT) or Overnight (4°C) |
| Temperature | Room Temperature or 4°C |
| Catalyst | None required |
Visualizations
Caption: Orthogonal ligation strategy using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Reductive Amination with PEG Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reductive amination of molecules with Polyethylene Glycol (PEG) linkers, specifically focusing on overcoming low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind reductive amination with PEG linkers?
Reductive amination is a two-step process used to covalently attach a PEG linker, typically functionalized with an aldehyde group (PEG-CHO), to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule).[1][2]
-
Imine Formation: The aldehyde group on the PEG linker reacts with a primary amine on the target molecule to form an unstable imine intermediate (a Schiff base). This reaction is reversible and is generally favored under slightly acidic to neutral conditions (pH 5.0-7.5).[3][4]
-
Reduction: A reducing agent is then introduced to convert the imine bond to a stable secondary amine bond, resulting in the final PEGylated conjugate.[1]
Q2: What are the most common reasons for low yield in my PEGylation reaction?
Low yields in reductive amination with PEG linkers can often be attributed to one or more of the following factors:
-
Suboptimal pH: The pH of the reaction is critical. Imine formation is favored at a slightly acidic pH, but if the pH is too low, the amine nucleophile can be protonated, rendering it unreactive. Conversely, if the pH is too high, the rate of imine formation may be reduced.
-
Inefficient Imine Formation: The equilibrium of the initial reaction may not favor the imine intermediate. This can be due to steric hindrance from the PEG linker or the substrate, or the presence of excess water which can hydrolyze the imine.
-
Issues with the Reducing Agent: The chosen reducing agent may be inappropriate for the reaction, or it may have degraded. Some reducing agents can also reduce the starting aldehyde before imine formation if they are too reactive.
-
Degradation of the PEG-Aldehyde: PEG-aldehyde reagents can be susceptible to oxidation or polymerization if not stored and handled correctly.
-
Incorrect Molar Ratio of Reactants: An insufficient excess of the PEG-aldehyde or an inappropriate concentration of the amine can lead to incomplete reaction.
-
Side Reactions: The formation of byproducts, such as the over-alkylation of the amine to form a tertiary amine, can reduce the yield of the desired product.
Q3: How does the length of the PEG linker affect the reaction?
The length of the PEG chain can influence the reaction in several ways:
-
Steric Hindrance: Longer PEG chains can create steric hindrance, potentially slowing down the reaction rate by making it more difficult for the reactive ends of the molecules to come into proximity.
-
Solubility: PEGylation generally increases the solubility of the target molecule, which can be beneficial for the reaction. However, the solubility of the PEG-aldehyde itself should be considered in the chosen solvent system.
-
Purification: Longer PEG chains can make the purification of the final product more challenging due to the increased molecular weight and potential for aggregation.
Troubleshooting Guides
Issue 1: Consistently Low Product Yield
If you are experiencing consistently low yields of your PEGylated product, a systematic approach to troubleshooting is recommended. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution | Expected Outcome |
| Suboptimal Reaction pH | Perform a pH scouting experiment, testing a range of pH values from 5.0 to 8.0. A pH of around 6.5 is often a good starting point. | Identification of the optimal pH for imine formation and reduction, leading to a significant increase in yield. |
| Inefficient Imine Formation | Increase the molar excess of the PEG-aldehyde linker (e.g., 5 to 20-fold excess over the amine). Consider using a dehydrating agent, such as molecular sieves, if the reaction is sensitive to water. | Driving the equilibrium towards the formation of the imine intermediate, thereby increasing the final product yield. |
| Degraded or Inactive Reducing Agent | Use a fresh batch of the reducing agent. Consider a milder reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) which are more selective for the imine over the aldehyde. | Ensuring the efficient and selective reduction of the imine to the final product without premature reduction of the starting aldehyde. |
| Degraded PEG-Aldehyde | Use a fresh vial of PEG-aldehyde stored under inert gas at the recommended temperature. Confirm the purity of the PEG-aldehyde using NMR or mass spectrometry. | Using a high-quality starting material will ensure that the desired reaction can proceed efficiently. |
| Suboptimal Reaction Time/Temperature | Monitor the reaction progress over time (e.g., at 2, 4, 8, and 24 hours) using LC-MS or TLC to determine the optimal reaction time. Most reactions proceed well at room temperature or 4°C. | Ensuring the reaction is allowed to proceed to completion without significant degradation of reactants or products. |
Issue 2: Presence of Significant Side Products
The formation of side products can significantly reduce the yield of the desired PEGylated molecule. The following table details common side products and strategies to minimize their formation.
| Side Product | Potential Cause | Suggested Solution |
| Over-alkylation (Tertiary Amine) | The secondary amine product reacts with another molecule of the PEG-aldehyde. | Use a larger excess of the amine-containing starting material. |
| Reduction of Starting Aldehyde | The reducing agent is too reactive and reduces the PEG-aldehyde before it can form the imine. | Use a milder and more selective reducing agent such as NaBH3CN or NaBH(OAc)3. |
| Aldol Condensation of PEG-Aldehyde | Self-condensation of the PEG-aldehyde, particularly in the presence of a base. | Maintain a slightly acidic to neutral pH during the reaction. |
Quantitative Data Summary
The following tables provide representative data on how different reaction parameters can influence the yield of reductive amination.
Table 1: Effect of pH on Reductive Amination Yield
| pH | Reaction Yield (%) | Observations |
| 5.0 | 60-70 | Favors Schiff base formation, but the overall reaction rate may be slower. |
| 6.5 | 85-95 | Often optimal for many proteins, providing a good balance between imine formation and amine reactivity. |
| 7.5 | 75-85 | The rate of imine formation may decrease, leading to lower yields. |
| 8.5 | < 50 | High pH can disfavor the protonation of the carbonyl group, significantly reducing the reaction rate. |
Table 2: Effect of PEG Linker Length on Conjugation Efficiency (Representative Data)
| PEG Linker | Molar Excess of PEG-Aldehyde | Conjugation Efficiency (%) | Potential for Steric Hindrance |
| PEG4 | 10x | ~90% | Low |
| PEG8 | 10x | ~85% | Moderate |
| PEG12 | 10x | ~75% | Moderate-High |
| PEG24 | 10x | ~60% | High |
Note: This data is illustrative and the optimal PEG linker length will depend on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination with a PEG-Aldehyde
-
Reagent Preparation:
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Dissolve the amine-containing molecule in an appropriate reaction buffer (e.g., 100 mM MES, pH 6.5).
-
Prepare a stock solution of the PEG-aldehyde in the reaction buffer immediately before use.
-
Prepare a stock solution of the reducing agent (e.g., 5 M NaBH3CN in 1 N NaOH).
-
-
Reaction Setup:
-
Add the PEG-aldehyde stock solution to the solution of the amine-containing molecule to achieve the desired molar excess (typically 5-20 fold).
-
Allow the imine formation to proceed for 1-2 hours at room temperature with gentle stirring.
-
-
Reduction:
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Add the reducing agent stock solution to the reaction mixture to a final concentration of 20-50 mM.
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Continue the reaction for 2-24 hours at room temperature or 4°C with gentle stirring.
-
-
Quenching:
-
Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM to consume any unreacted aldehyde.
-
-
Purification:
-
Purify the PEGylated product using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Protocol 2: Monitoring Reaction Progress with LC-MS
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot immediately by adding a suitable quenching agent or by diluting it in the mobile phase.
-
LC-MS Analysis:
-
Inject the quenched sample onto a suitable HPLC column (e.g., a C18 column).
-
Use a gradient elution method with mobile phases appropriate for separating the starting materials, intermediates, and the final product (e.g., water and acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using both UV detection (if applicable) and mass spectrometry.
-
Identify the peaks corresponding to the starting amine, PEG-aldehyde, imine intermediate (if observable), and the final PEGylated product by their respective mass-to-charge ratios (m/z).
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Quantify the relative peak areas to determine the extent of the reaction over time.
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Protocol 3: Characterization of the Final Product by NMR Spectroscopy
-
Sample Preparation: Purify the final PEGylated product and dissolve it in a suitable deuterated solvent (e.g., D2O, CDCl3).
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify the characteristic peaks of the PEG linker (typically a large signal around 3.6 ppm).
-
Look for the disappearance of the aldehyde proton signal (around 9.7 ppm) from the starting PEG-aldehyde.
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Identify new signals corresponding to the protons adjacent to the newly formed amine linkage. The chemical shifts of these signals will be indicative of a successful conjugation.
-
¹³C NMR can also be used to confirm the formation of the new C-N bond.
-
Visualizations
Caption: Chemical pathway of reductive amination with a PEG-aldehyde.
Caption: Experimental workflow for troubleshooting low yield.
Caption: Logical decision tree for troubleshooting reductive amination.
References
Technical Support Center: Optimizing SPAAC Reactions with Ald-CH2-PEG8-azide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ald-CH2-PEG8-azide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Troubleshooting Guide
This guide addresses common issues encountered during SPAAC reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Slow Reaction Kinetics: The inherent reactivity of your strained alkyne may be low, or the reaction conditions are not optimal. The electron-withdrawing nature of the aldehyde group in close proximity to the azide can decrease the azide's nucleophilicity, slowing the reaction. | • Choice of Strained Alkyne: If possible, switch to a more reactive strained alkyne. Dibenzocyclooctyne (DBCO) derivatives generally exhibit faster kinetics than Bicyclo[6.1.0]nonyne (BCN) derivatives. • Increase Reactant Concentration: A higher concentration of reactants will increase the reaction rate. • Optimize pH: For many SPAAC reactions, a pH range of 7-8.5 is optimal. However, the stability of the aldehyde group should be considered at higher pH. A pH of 7.4 is a good starting point.[1] • Increase Temperature: Raising the temperature from 4°C to room temperature (25°C) or 37°C can significantly increase the reaction rate.[2] Monitor for any degradation of starting materials. • Solvent Choice: Aqueous buffers like PBS and HEPES are commonly used and often accelerate the reaction compared to purely organic solvents.[2][3] A small percentage of a co-solvent like DMSO or DMF (up to 20%) can be used to dissolve starting materials.[4] |
| Degradation of Reactants: this compound or the strained alkyne may have degraded during storage or reaction. The aldehyde group is susceptible to oxidation. | • Check Reagent Quality: Use freshly prepared solutions of your reactants. Store this compound and strained alkyne reagents according to the manufacturer's instructions, typically dessicated and protected from light. • Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde. | |
| Incompatible Buffer Components: The presence of primary amines (e.g., Tris buffer) can react with NHS ester-activated alkynes if you are performing a two-step conjugation. Sodium azide in buffers will react with and consume the strained alkyne. | • Use Amine-Free Buffers: For reactions involving NHS esters, use amine-free buffers such as PBS or HEPES. • Avoid Sodium Azide: Ensure that none of your buffers contain sodium azide as a preservative. | |
| Presence of Side Products | Reaction with Aldehyde Group: The aldehyde group may react with nucleophiles present in the reaction mixture, especially at elevated pH or with certain buffers. | • Protect the Aldehyde: If side reactions with the aldehyde are suspected, consider protecting it as an acetal. The acetal is stable under the neutral to basic conditions of SPAAC and can be deprotected later using mild acid. • Control pH: Maintain a neutral pH (around 7.4) to minimize aldehyde side reactions. |
| Reaction with Other Functional Groups: Strained alkynes, particularly DBCO, can sometimes react slowly with thiols. | • Use Excess Azide: A slight excess of this compound can help to outcompete the slower side reaction with thiols. • Quenching: If unreacted strained alkyne is a concern for downstream applications, it can be quenched with an excess of a small molecule azide, such as sodium azide. | |
| Difficulty in Product Purification | PEG Linker Challenges: The PEG8 linker in this compound imparts high polarity and can lead to streaking on normal-phase silica chromatography and co-elution with other polar species. | • Reversed-Phase HPLC (RP-HPLC): This is often the most effective method for purifying PEGylated molecules. Use a C18 column with a water/acetonitrile or water/methanol gradient. • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be a good alternative for very polar compounds. • Size Exclusion Chromatography (SEC): For larger bioconjugates, SEC can be used to separate the product from smaller unreacted molecules. • TLC Solvent System Optimization: For TLC analysis, consider solvent systems like 10% NH4OH in methanol mixed with dichloromethane, or gradients of ethanol/isopropanol in chloroform. |
| Co-elution of Starting Materials: Unreacted this compound and the product may have similar chromatographic behavior. | • Stoichiometry Control: Use a stoichiometric amount or a slight excess of the limiting reagent to minimize the amount of unreacted starting material. • Optimize HPLC Gradient: A shallow gradient in RP-HPLC can improve the separation of the product from the starting materials. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is it used for?
This compound is a bifunctional linker molecule. It contains an azide group that readily participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with strained alkynes like DBCO or BCN. It also has an aldehyde group that can be used for other conjugation chemistries, such as reaction with hydrazides or aminooxy compounds to form hydrazones or oximes, respectively. The PEG8 (polyethylene glycol) linker enhances water solubility and provides a flexible spacer.
2. What are the advantages of using SPAAC for bioconjugation?
SPAAC is a type of "click chemistry" that is bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes. Key advantages include:
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Copper-Free: Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.
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Mild Conditions: The reaction proceeds readily at physiological pH and temperature.
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High Specificity: The azide and strained alkyne groups react specifically with each other, minimizing side reactions with biological functional groups like amines and thiols.
3. How does the aldehyde group in this compound affect the SPAAC reaction?
The aldehyde group is an electron-withdrawing group. If it is in close proximity to the azide, it can reduce the azide's nucleophilicity and slow down the SPAAC reaction rate. The methylene spacer between the aldehyde and the PEG chain helps to electronically insulate the azide group to some extent, but a slight decrease in reactivity compared to a simple alkyl azide might be observed.
4. What is the optimal solvent for a SPAAC reaction with this compound?
Due to the hydrophilic PEG8 linker, this compound has good solubility in aqueous buffers. Aqueous solutions, such as PBS or HEPES buffer at pH 7.4, are generally preferred and can accelerate the reaction. If your strained alkyne partner has limited aqueous solubility, a co-solvent like DMSO or DMF can be used, but it is recommended to keep the organic solvent concentration below 20% to avoid negatively impacting the reaction rate or the stability of biomolecules.
5. How can I monitor the progress of my SPAAC reaction?
Several methods can be used to monitor the reaction:
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LC-MS: This is a highly effective method to track the consumption of starting materials and the formation of the product.
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HPLC: An analytical HPLC run can separate the product from the starting materials, allowing for quantification of the reaction progress.
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UV-Vis Spectroscopy: If you are using a DBCO-containing strained alkyne, you can monitor the decrease in its characteristic absorbance at around 309 nm as it is consumed in the reaction.
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FTIR Spectroscopy: The disappearance of the characteristic azide peak at approximately 2100 cm⁻¹ can be monitored.
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TLC: For small molecule conjugations, TLC can be used to visualize the appearance of the product spot and the disappearance of the reactant spots.
6. Should I be concerned about the stability of the aldehyde group during the SPAAC reaction?
Aldehydes can be susceptible to oxidation to carboxylic acids. While they are generally stable under typical SPAAC conditions (neutral pH, room temperature), prolonged reaction times at elevated temperatures or pH could lead to some degradation. If your application requires the aldehyde for a subsequent reaction, it is best to use freshly prepared reagents and consider performing the reaction under an inert atmosphere if you observe any issues. Alternatively, the aldehyde can be protected as an acetal, which is stable to the SPAAC reaction conditions and can be removed later.
Data Presentation
Table 1: Factors Influencing SPAAC Reaction Rates
| Parameter | Effect on Reaction Rate | Notes | Reference |
| Strained Alkyne | DBCO > DIBO > BCN | DBCO and its derivatives generally offer the fastest reaction kinetics. | |
| pH | Generally increases with higher pH (up to ~8.5) | Higher pH can deprotonate amines, which can be problematic if using NHS-ester functionalized alkynes. Aldehyde stability may be compromised at very high pH. A range of 7.0-8.5 is typical. | |
| Temperature | Increases with higher temperature | Reactions are often run at room temperature (25°C) or 37°C. Lower temperatures (4°C) can be used to slow the reaction and improve the stability of sensitive biomolecules. | |
| Solvent | Aqueous buffers often accelerate the reaction | Co-solvents like DMSO or DMF can be used to solubilize reactants but may slightly decrease the rate compared to fully aqueous systems. | |
| Azide Electronics | Electron-donating groups on the azide increase the rate | Electron-withdrawing groups (like the aldehyde in this compound) can decrease the reaction rate. | |
| PEG Linker | Can increase reaction rates | The PEG linker can improve aqueous solubility and may favorably influence the transition state of the reaction. |
Table 2: Typical Second-Order Rate Constants for SPAAC Reactions
No specific kinetic data for this compound was found in the literature. The values below are for common strained alkynes with a typical azide (benzyl azide) and are provided for estimation purposes.
| Strained Alkyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | |
| BCN | Benzyl Azide | ~0.06 - 0.1 |
Experimental Protocols
Protocol 1: General SPAAC Reaction with this compound and a DBCO-Functionalized Molecule
This protocol describes a general method for conjugating this compound to a DBCO-functionalized molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF (if needed for solubilization)
-
Quenching solution (optional): Sodium azide solution
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the DBCO-functionalized molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL for a protein). If solubility is an issue, prepare a concentrated stock solution in anhydrous DMSO or DMF.
-
Prepare a stock solution of this compound in the Reaction Buffer or anhydrous DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
In a reaction vessel, add the solution of the DBCO-functionalized molecule.
-
Add a 1.5 to 3-fold molar excess of the this compound solution to the DBCO-molecule solution. If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent does not exceed 10-20%.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (25°C) for 2-4 hours or at 4°C overnight. The optimal time may vary depending on the reactants and their concentrations. Reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatographic method (e.g., RP-HPLC, SEC, or HILIC) to remove any unreacted starting materials.
-
Protocol 2: Monitoring SPAAC Reaction Progress by LC-MS
Procedure:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) during the SPAAC reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to prevent further reaction.
-
Analyze the quenched sample by LC-MS.
-
Monitor the masses corresponding to the starting materials (this compound and the DBCO-functionalized molecule) and the expected product.
-
The decrease in the peak areas of the starting materials and the increase in the peak area of the product over time will indicate the reaction progress.
Visualizations
Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Troubleshooting workflow for low SPAAC reaction yield.
Caption: Logical relationships between SPAAC reaction parameters and outcomes.
References
Technical Support Center: Ald-CH2-PEG8-azide Conjugations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ald-CH2-PEG8-azide conjugations. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound conjugation?
The conjugation process with this compound typically involves two independent reactions at either end of the PEG linker. The aldehyde group (-CHO) reacts with an aminooxy group to form a stable oxime bond, or with a primary amine (-NH2) via reductive amination to form a stable secondary amine bond.[1][2][3][4] The azide group (-N3) participates in "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.[5]
Q2: What are the most common side reactions observed during conjugation with the aldehyde group?
Several side reactions can occur at the aldehyde terminus, potentially leading to low yields and impurities. The most prevalent include:
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Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation, converting it into a non-reactive carboxylic acid. This can be caused by exposure to air (oxygen), light, or elevated temperatures.
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Cannizzaro Reaction: Under strong basic conditions (high pH), aldehydes lacking α-hydrogens, such as this linker, can undergo disproportionation to yield a primary alcohol and a carboxylic acid.
-
Unstable Imine/Oxime Formation and Hydrolysis: The initial bond formed with an amine (Schiff base/imine) or an aminooxy group (oxime) is reversible and can be prone to hydrolysis, reverting to the starting materials. While oxime bonds are generally more stable than imines, especially under physiological conditions, hydrolysis can still be a concern, particularly at acidic pH. For imine formation, a subsequent reduction step is necessary to form a stable secondary amine.
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Cross-linking and Aggregation: If the target molecule possesses multiple amine or aminooxy groups, intermolecular cross-linking can occur, leading to aggregation and precipitation of the conjugate.
Q3: What are potential side reactions involving the azide group?
The azide group is generally stable and bioorthogonal. However, issues can arise:
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Reduction of the Azide: The azide group can be reduced to a primary amine in the presence of certain reducing agents, such as dithiothreitol (DTT) or phosphines (e.g., triphenylphosphine), which are sometimes used in bioconjugation protocols. This is a critical consideration if a reduction step is planned, for instance, to stabilize an imine bond formed at the aldehyde end.
-
Copper-Catalyzed Side Reactions (CuAAC): The use of a copper(I) catalyst in CuAAC reactions can lead to the formation of reactive oxygen species (ROS). These ROS can degrade sensitive amino acid residues in proteins, such as histidine, methionine, and cysteine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Oxidation of Aldehyde: The aldehyde group on the PEG linker has been oxidized to a carboxylic acid. | Prepare fresh solutions of the this compound linker for each experiment. Store the stock reagent at -20°C, protected from light and moisture. Consider degassing buffers to minimize dissolved oxygen. |
| Hydrolysis of Imine/Oxime: The formed bond is reverting to the starting materials. | For imine formation, ensure the addition of a suitable reducing agent like sodium cyanoborohydride (NaBH3CN) to form a stable secondary amine. For oxime ligation, maintain a pH between 5.0 and 7.0 for optimal stability. While oximes are relatively stable, prolonged exposure to acidic conditions can promote hydrolysis. | |
| Suboptimal pH: The reaction pH is not ideal for the specific conjugation chemistry. | For reductive amination, a pH of 5.0-7.0 is generally optimal. For oxime ligation, a slightly acidic pH (around 4.5) can accelerate the reaction, but a balance must be struck to avoid hydrolysis. For CuAAC, a pH of 7-9 is common. | |
| Inactive Reagents: The linker or the target molecule has degraded. | Use fresh, high-quality reagents. If applicable, confirm the activity of the reducing agent or catalyst. Store all components under their recommended conditions. | |
| Product Aggregation/Precipitation | Intermolecular Cross-linking: The linker is reacting with multiple sites on different molecules. | Optimize the molar ratio of the PEG linker to the target molecule; a lower ratio can reduce cross-linking. Work in more dilute reaction conditions. |
| Poor Solubility of Conjugate: The final product is not soluble in the reaction buffer. | Screen different buffer conditions, such as varying pH, ionic strength, or including solubility-enhancing additives like arginine or glycerol. | |
| Unexpected Side Products | Cannizzaro Reaction: The reaction is being performed at too high a pH. | Avoid high pH conditions (>7.5). Ensure the buffer has sufficient capacity to maintain the target pH throughout the reaction. |
| Reduction of Azide Group: A reducing agent in the reaction mixture is converting the azide to an amine. | If a reduction step is necessary (e.g., for an imine), choose a mild reducing agent like sodium cyanoborohydride that is less likely to reduce the azide. Avoid strong reducing agents like DTT if the azide needs to remain intact. | |
| Degradation from CuAAC: The copper catalyst is causing oxidative damage to a protein/peptide. | Use a copper-chelating ligand such as THPTA or TBTA to minimize the formation of reactive oxygen species. Alternatively, consider using copper-free click chemistry (SPAAC) if your azide-PEG linker will be reacted with a strained alkyne like DBCO or BCN. |
Experimental Protocols
General Protocol for Oxime Ligation with this compound
This protocol outlines a general procedure for conjugating an aminooxy-containing molecule to the aldehyde end of the linker.
-
Reagent Preparation:
-
Dissolve the this compound linker in an appropriate anhydrous organic solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10-100 mM). Store at -20°C.
-
Dissolve the aminooxy-containing molecule in the reaction buffer. The choice of buffer will depend on the stability of the molecule, but a common starting point is phosphate or acetate buffer at pH 5.0-6.5.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the aminooxy-containing molecule. The molar ratio should be optimized, but a slight excess of the PEG linker (e.g., 1.5 to 5 equivalents) is often used.
-
Allow the reaction to proceed at room temperature or 4°C for 2 to 24 hours. The reaction progress can be monitored by techniques such as HPLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, the conjugate can be purified from excess PEG linker and other reagents using methods like size exclusion chromatography (SEC), dialysis, or preparative HPLC.
-
-
Characterization:
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Confirm the identity and purity of the final conjugate using analytical techniques such as MALDI-TOF mass spectrometry, SDS-PAGE (for proteins), or NMR.
-
Visualizing the Conjugation and Side Reactions
Below is a diagram illustrating the intended conjugation pathways and potential side reactions for the this compound linker.
References
how to improve solubility of Ald-CH2-PEG8-azide conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals working with Ald-CH2-PEG8-azide conjugates, with a focus on improving solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a heterobifunctional crosslinker containing an aldehyde group, an eight-unit polyethylene glycol (PEG) spacer, and an azide group.[1][2][3][4] The PEG component generally imparts good water solubility.[5] However, the overall solubility can be influenced by the properties of the molecule it is conjugated to. While PEG itself is soluble in water and many polar organic solvents like ethanol, dichloromethane, and dimethylformamide (DMF), the conjugate's solubility might vary. Short-chain PEG derivatives, like PEG8, are expected to have good water solubility.
Q2: My this compound conjugate has precipitated out of my aqueous buffer. What could be the cause?
A2: Precipitation of your conjugate can be due to several factors:
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Concentration: The concentration of the conjugate may have exceeded its solubility limit in the chosen buffer.
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pH: The pH of the buffer can affect the charge of the conjugated molecule, thereby influencing its solubility. For molecules with ionizable groups, solubility is often lowest near their isoelectric point.
-
Temperature: Temperature can have a variable effect on the solubility of PEG derivatives. While slight warming can sometimes aid dissolution, some PEG compounds exhibit lower critical solution temperature (LCST) behavior, where they become less soluble as the temperature increases.
-
Ionic Strength: The salt concentration in your buffer can impact solubility. High salt concentrations can sometimes lead to "salting out" and precipitation.
Q3: What solvents are recommended for dissolving this compound conjugates?
A3: For initial solubilization, especially if you are experiencing difficulty in aqueous buffers, consider using a small amount of a water-miscible organic co-solvent. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Ethanol
It is recommended to first dissolve the conjugate in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration. Always use anhydrous solvents to avoid premature reaction of the aldehyde group.
Q4: How can I improve the aqueous solubility of my conjugate?
A4: To improve aqueous solubility, you can try the following approaches:
-
pH Adjustment: If your conjugated molecule has ionizable groups, adjusting the pH of the buffer away from its isoelectric point can increase solubility.
-
Use of Co-solvents: As mentioned, adding a small percentage (e.g., 5-10%) of a water-miscible organic solvent like DMSO or ethanol to your aqueous buffer can enhance solubility.
-
Temperature Control: Gentle warming may help dissolve the conjugate, but be cautious of potential degradation and the LCST behavior of some PEGs. It's often better to dissolve at room temperature or slightly below.
-
Sonication: Sonication can help to break up aggregates and facilitate dissolution.
Troubleshooting Guide
If you are facing solubility issues with your this compound conjugate, follow this step-by-step troubleshooting guide.
Problem: The conjugate is not dissolving in my aqueous buffer.
| Step | Action | Expected Outcome |
| 1 | Initial Solvent Test | Determine a suitable organic solvent for initial dissolution. |
| Try dissolving a small amount of the conjugate in DMSO, DMF, or ethanol. | The conjugate should fully dissolve in at least one of these solvents. | |
| 2 | Co-solvent Approach | Improve solubility in the final aqueous buffer. |
| Prepare a concentrated stock solution in the chosen organic solvent. Then, slowly add this stock solution to your vigorously stirring aqueous buffer. Do not exceed 10% (v/v) of the organic solvent in the final solution if it might interfere with downstream applications. | The conjugate remains in solution at the desired final concentration. | |
| 3 | pH Optimization | Enhance solubility by altering the charge of the conjugate. |
| If the conjugate has ionizable groups, prepare a series of buffers with different pH values (e.g., pH 6.0, 7.4, 8.5) and test the solubility. | Identify a pH at which the conjugate is most soluble. | |
| 4 | Temperature Adjustment | Use temperature to facilitate dissolution. |
| Gently warm the solution (e.g., to 30-37°C) while stirring. Avoid excessive heat. Alternatively, try dissolving at a lower temperature (e.g., 4°C). | The conjugate dissolves without any signs of degradation or precipitation. |
Experimental Protocol: Enhancing Conjugate Solubility
This protocol provides a general method for improving the solubility of an this compound conjugate in an aqueous buffer.
Materials:
-
This compound conjugate
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Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Buffers with varying pH (e.g., Acetate buffer pH 5.5, Tris buffer pH 8.5)
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Vortex mixer
-
Magnetic stirrer and stir bar
-
Water bath or incubator
Procedure:
-
Preparation of a Concentrated Stock Solution:
-
Weigh out a small, precise amount of the this compound conjugate.
-
Add a minimal volume of anhydrous DMSO to the solid conjugate to achieve a high concentration (e.g., 10-20 mg/mL).
-
Vortex thoroughly until the conjugate is completely dissolved.
-
-
Dilution into Aqueous Buffer:
-
Place the desired volume of the target aqueous buffer (e.g., PBS, pH 7.4) in a clean tube or beaker with a magnetic stir bar.
-
While vigorously stirring the buffer, slowly add the concentrated DMSO stock solution dropwise to reach the desired final conjugate concentration.
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Continue stirring for at least 15 minutes at room temperature.
-
-
Troubleshooting Further Insolubility:
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If precipitation occurs, repeat step 2.2, but gently warm the aqueous buffer to 37°C before adding the stock solution. Maintain this temperature during stirring.
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If the conjugate remains insoluble, prepare a set of buffers with different pH values (e.g., 5.5, 7.4, 8.5). Repeat steps 2.1 and 2.2 with each buffer to determine the optimal pH for solubility.
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Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to troubleshoot solubility issues with your this compound conjugate.
Caption: A flowchart outlining the decision-making process for improving the solubility of this compound conjugates.
References
- 1. Ald-PEG-Azide | AxisPharm [axispharm.com]
- 2. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 3. Ald-CH2-PEG2-Azide | CAS 184006-13-1 | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Ald-CH2-PEG8-azide stability issues at different pH and temperatures
Welcome to the technical support center for Ald-CH2-PEG8-azide. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and providing answers to frequently asked questions regarding the handling and use of this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains an aldehyde group and an azide group, separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer. The aldehyde group is reactive towards primary amines (e.g., on proteins or peptides) via reductive amination, while the azide group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This dual functionality makes it a versatile tool in bioconjugation, drug delivery, and the development of PROTACs.[1]
Q2: What are the main factors that affect the stability of this compound?
The stability of this compound is primarily influenced by the reactivity of its aldehyde functional group. The key factors affecting its stability are:
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Temperature: Elevated temperatures accelerate the degradation of the aldehyde group.[2][3]
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pH: The aldehyde group can be more susceptible to degradation in solution, with pH influencing the rate of inactivation.[3] Generally, slightly acidic conditions (around pH 6) are recommended for reactions.
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Moisture: In the presence of water, aldehydes can form a hydrate, which is a reversible process. However, excess moisture can facilitate other degradation pathways.
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Oxygen: The aldehyde group is prone to oxidation, which converts it into a non-reactive carboxylic acid. This process is accelerated by exposure to atmospheric oxygen.
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Light: Exposure to light, particularly UV light, can promote the degradation of reactive chemical compounds.
The azide group is generally stable under a wide range of conditions but can be sensitive to reducing agents.
Q3: How should I store this compound to ensure its stability?
To maintain the integrity and reactivity of this compound, the following storage conditions are recommended:
-
Solid Form: Store at -20°C or lower in a tightly sealed container, protected from light. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and with a desiccant to minimize exposure to oxygen and moisture.
-
In Solution: It is highly recommended to prepare solutions fresh for each use. If a stock solution must be prepared, use an anhydrous solvent like DMSO or DMF and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: At what pH should I perform conjugation reactions with the aldehyde group?
For reductive amination reactions with primary amines, a pH range of 5.5 to 7.5 is generally recommended. A slightly acidic pH of approximately 6 is often a good starting point to balance the reactivity of the amine and the stability of the aldehyde. It is crucial to use amine-free buffers such as MES, HEPES, or phosphate buffers, as buffers containing primary amines (e.g., Tris or glycine) will compete for reaction with the aldehyde.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no conjugation efficiency | 1. Degraded this compound: The aldehyde group may have oxidized or degraded due to improper storage or handling. | 1. Use a fresh vial of the reagent. Ensure proper storage conditions (-20°C, dry, inert atmosphere). Allow the vial to warm to room temperature before opening to prevent condensation. |
| 2. Suboptimal reaction pH: The pH of the reaction buffer may be too low or too high, affecting the nucleophilicity of the amine or the stability of the Schiff base intermediate. | 2. Optimize the reaction pH within the recommended range of 5.5-7.5. A pH of around 6 is a good starting point. | |
| 3. Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with your target molecule. | 3. Use an amine-free buffer such as MES, HEPES, or phosphate buffer. | |
| 4. Inefficient reducing agent: The reducing agent (e.g., sodium cyanoborohydride) may be old or inactive. | 4. Use a fresh stock of the reducing agent. | |
| Inconsistent results between experiments | 1. Variability in reagent quality: Different batches of this compound may have slight variations in purity. | 1. Qualify each new batch of the reagent before use in critical experiments. |
| 2. Inconsistent reaction conditions: Minor variations in pH, temperature, or reaction time can lead to different outcomes. | 2. Carefully control all reaction parameters. Prepare fresh buffers for each experiment. | |
| 3. Freeze-thaw cycles of stock solutions: Repeated freezing and thawing can lead to degradation of the reagent in solution. | 3. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. | |
| Formation of unexpected byproducts | 1. Side reactions at high pH: Higher pH can lead to non-specific reactions. | 1. Perform the reaction at a lower pH (e.g., 6.0-6.5) to improve selectivity. |
| 2. Oxidation of the aldehyde: The aldehyde may have partially oxidized to a carboxylic acid, which will not react with amines. | 2. Handle the solid reagent and prepare solutions under an inert atmosphere if possible. Use freshly prepared solutions. |
Stability Data
Table 1: Illustrative Stability of this compound in Aqueous Buffers at 25°C
| pH | Estimated Half-life (t½) | Primary Degradation Pathway |
| 5.0 | Weeks | Slow hydration |
| 7.4 | Days | Increased rate of inactivation/degradation |
| 9.0 | Hours | Rapid inactivation/degradation |
Note: This data is illustrative and intended to demonstrate the expected trend. Actual stability will depend on buffer composition, presence of oxygen, and other factors.
Table 2: Recommended Storage and Handling Conditions
| Condition | Solid Form | In Anhydrous Solvent (DMSO, DMF) | In Aqueous Buffer |
| Temperature | -20°C or lower | -20°C | Use immediately; do not store |
| Atmosphere | Inert gas (Argon/Nitrogen) | Inert gas (Argon/Nitrogen) | N/A |
| Light | Protect from light | Protect from light | Protect from light |
| Moisture | Use desiccant | Use anhydrous solvents | N/A |
Experimental Protocols
Protocol 1: Quantitative Assessment of this compound Stability by RP-HPLC
This protocol allows for the quantification of the aldehyde group over time to assess stability under different conditions. The method involves derivatization of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH), followed by analysis using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Perchloric acid
-
Buffers of desired pH (e.g., sodium acetate for pH 5, phosphate-buffered saline for pH 7.4)
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the buffers of interest.
-
Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each solution for analysis.
-
-
Derivatization:
-
Prepare a saturated solution of DNPH in acetonitrile.
-
To 100 µL of the this compound sample, add 400 µL of the DNPH solution.
-
Add 50 µL of 1 M perchloric acid to catalyze the reaction.
-
Vortex the mixture and incubate at room temperature for 1 hour in the dark.
-
Stop the reaction by adding 450 µL of a 50:50 water:acetonitrile mixture.
-
-
RP-HPLC Analysis:
-
Inject the derivatized sample onto a C18 RP-HPLC column.
-
Use a suitable gradient of acetonitrile and water to elute the DNPH-derivatized product.
-
Monitor the elution profile using a UV detector at a wavelength of approximately 360 nm.
-
The peak corresponding to the DNPH derivative of intact this compound should be the major peak. A decrease in its area over time indicates degradation.
-
Data Analysis:
-
Plot the peak area of the DNPH-derivatized this compound as a function of time for each condition (pH and temperature).
-
Calculate the degradation rate and half-life for each condition.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: Potential degradation pathways for the aldehyde group of this compound.
Caption: A decision tree for troubleshooting low conjugation yield.
Caption: A workflow for assessing the stability of this compound.
References
Technical Support Center: Purification of Ald-CH2-PEG8-azide PROTACs
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers purifying Proteolysis Targeting Chimeras (PROTACs) synthesized with an Ald-CH2-PEG8-azide linker.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of PROTACs with an this compound linker particularly challenging?
A1: The purification of these PROTACs presents a unique set of challenges due to the combination of moieties in the linker.[1]
-
PEG Chain: The polyethylene glycol (PEG) component increases hydrophilicity and molecular weight but can lead to a mixture of species that are difficult to separate.[1][2] PEGylated molecules may not exhibit significant differences in physicochemical properties, complicating chromatographic separation from starting materials and byproducts.[1]
-
Aldehyde Group: Aldehydes can be reactive and may require specific purification techniques to remove unreacted starting materials or aldehyde-related impurities.
-
PROTAC Nature: PROTACs are often large, complex molecules with poor physicochemical properties, making them inherently difficult to handle and purify.[1]
Q2: What are the most effective chromatographic techniques for purifying my PEGylated PROTAC?
A2: A multi-step chromatographic approach is often most effective.
-
Size Exclusion Chromatography (SEC): This technique is useful as an initial step to separate the higher molecular weight PEGylated PROTAC from smaller impurities like unreacted PEG reagents or byproducts.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for achieving high purity. Using a C4 or C8 column is often recommended over a C18 column to reduce strong hydrophobic interactions and improve peak shape. Optimizing the solvent gradient is crucial for good resolution.
-
Ion Exchange Chromatography (IEX): If the PROTAC has a net charge, IEX can be a powerful tool to separate it from neutral impurities.
Q3: How can I specifically remove unreacted aldehyde starting material from my crude product?
A3: A bisulfite extraction is a highly effective and straightforward method for selectively removing aldehyde impurities. This technique involves reacting the crude mixture with aqueous sodium bisulfite. The aldehyde forms a charged bisulfite adduct that is soluble in the aqueous layer and can be easily separated from the desired PROTAC in the organic layer through liquid-liquid extraction.
Q4: My final yield is very low after purification. What are the common causes and solutions?
A4: Low yield is a frequent issue. Potential causes include:
-
Incomplete Reaction: Optimize the synthesis conditions (stoichiometry, reaction time, temperature) to ensure maximum conversion to the desired PROTAC.
-
Product Aggregation: PEGylated molecules can sometimes aggregate, leading to precipitation and loss during purification. Consider modifying buffer conditions or adding organic modifiers to improve solubility.
-
Suboptimal Chromatography: Poor recovery from HPLC can be due to irreversible binding to the column or use of a suboptimal gradient. Test different stationary phases (C4, C8) and ensure the elution gradient is shallow enough to provide good resolution without excessive run times.
Q5: How do I confirm the purity and identity of my final PROTAC product?
A5: A combination of analytical techniques is necessary to fully characterize your purified PROTAC.
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the final product and identifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of all key components (E3 ligand, linker, and target protein ligand).
-
Analytical HPLC: Used to determine the purity of the final sample by assessing the peak area of the product relative to any contaminants.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound PROTACs.
| Problem | Possible Cause | Recommended Solution |
| Contamination with Aldehyde Starting Material | Incomplete reaction or co-elution during chromatography. | Perform a sodium bisulfite workup before chromatography to selectively remove the aldehyde. This involves forming a water-soluble adduct with the aldehyde for easy extraction. |
| Broad or Tailing Peaks in RP-HPLC | Hydrophobic interactions with the column; product aggregation. | Switch to a column with a less hydrophobic stationary phase (e.g., C8 or C4). Optimize the mobile phase, potentially by adjusting the pH or adding a different organic modifier. |
| Co-elution of Product and Impurities | Similar physicochemical properties between the desired PROTAC and impurities (e.g., PEG-related byproducts). | Optimize the HPLC gradient to be shallower for better resolution. Consider an orthogonal purification method, such as Size Exclusion Chromatography (SEC), as a preliminary or secondary step. |
| Low Product Recovery After HPLC | The PROTAC is sticking irreversibly to the column or precipitating during the run. | Ensure the PROTAC is fully dissolved before injection. Use a stronger organic solvent for elution or add a small amount of a solubilizing agent like DMSO to the sample. Check for sample precipitation in the mobile phase. |
| Presence of Positional Isomers | The PEGylation reaction occurred at different sites on the PROTAC molecule. | High-resolution techniques like analytical RP-HPLC or IEX may be required to separate positional isomers. Careful optimization of the chromatographic conditions is critical. |
| Product Degradation During Purification | The aldehyde or another functional group is unstable under the purification conditions (e.g., acidic mobile phase like TFA). | Minimize exposure to harsh conditions. Use a different mobile phase modifier if possible. Ensure all purification steps are carried out promptly and at low temperatures to prevent degradation. |
Experimental Protocols
Protocol 1: Aldehyde Removal via Bisulfite Extraction
Objective: To selectively remove unreacted aldehyde starting materials from the crude reaction mixture prior to chromatographic purification.
Materials:
-
Crude PROTAC mixture
-
Methanol or Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite solution
-
Deionized water
-
Immiscible organic solvent (e.g., 10% ethyl acetate in hexanes, or dichloromethane)
-
Separatory funnel
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of a miscible solvent like methanol or DMF and transfer it to a separatory funnel. For aliphatic aldehydes, DMF can improve removal rates.
-
Add 1 volume of saturated aqueous sodium bisulfite and shake the funnel vigorously for approximately 30-60 seconds.
-
Add 5-10 volumes of deionized water and 5-10 volumes of an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes).
-
Shake the funnel vigorously again to mix the layers, then allow them to separate.
-
Drain the lower aqueous layer, which now contains the aldehyde-bisulfite adduct.
-
Wash the remaining organic layer with deionized water, followed by brine.
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent in vacuo to yield the aldehyde-free crude PROTAC, which can then proceed to chromatographic purification.
Protocol 2: RP-HPLC Purification of PEGylated PROTACs
Objective: To achieve high purity of the final PROTAC product by separating it from closely related impurities.
Materials:
-
Column: A C4 or C8 reverse-phase column is recommended.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Aldehyde-free crude PROTAC dissolved in a minimal amount of a suitable solvent (e.g., DMSO).
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the dissolved sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the bound components. A shallow gradient (e.g., 0.5-1% increase in B per minute) is often necessary to resolve PEGylated species.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect fractions corresponding to the desired product peak.
-
Analyze the collected fractions by LC-MS to confirm the presence and purity of the target PROTAC.
-
Pool the pure fractions and remove the solvent, typically via lyophilization.
Data & Analytics
Table 1: Comparison of Chromatographic Purification Methods
| Technique | Stationary Phase | Typical Mobile Phase | Primary Separation Principle | Best For... |
| Reverse Phase HPLC (RP-HPLC) | C4, C8, C18 | Water/Acetonitrile or Water/Methanol with 0.1% TFA or Formic Acid | Hydrophobicity | Achieving high final purity; separating closely related molecules and isomers. |
| Size Exclusion (SEC) | Porous polymer or silica-based | Isocratic buffer (e.g., PBS) | Hydrodynamic radius (size) | Removing small molecule impurities (unreacted PEG, byproducts); separating aggregates from the monomer. |
| Ion Exchange (IEX) | Anion or Cation exchange resin | Aqueous buffers with an increasing salt gradient (e.g., NaCl) | Net Charge | Purifying charged PROTACs from neutral impurities; separating species with different charge states. |
Table 2: Analytical Techniques for PROTAC Characterization
| Technique | Information Provided | Resolution | Sensitivity | Typical Use Case |
| Mass Spectrometry (MS) | Molecular weight confirmation, impurity identification, degradation quantification. | Low to Moderate | High (femtomole) | Confirming product identity in HPLC fractions and assessing final purity. |
| NMR Spectroscopy | 3D structure in solution, confirmation of functional groups, ligand binding sites. | Atomic | Moderate (micromolar) | Final structural confirmation of the purified PROTAC. |
| Analytical HPLC/UPLC | Purity assessment, quantification, detection of isomers. | High | High | Determining the percentage purity of the final product lot. |
Visual Workflow and Logic Diagrams
Caption: A typical workflow for the purification and analysis of an this compound PROTAC.
Caption: A troubleshooting decision tree for common PROTAC purification issues.
References
Technical Support Center: Preventing Protein Aggregation with PEG Linkers
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during and after conjugation with polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation when using PEG linkers?
Protein aggregation during PEGylation can be attributed to several factors:
-
Intermolecular Cross-linking: Bifunctional PEG linkers can connect multiple protein molecules, leading to the formation of large aggregates.[1]
-
Increased Hydrophobicity: While PEG itself is hydrophilic, the conjugation process can sometimes expose hydrophobic regions of the protein, promoting self-association.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of aggregation.[1]
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition can significantly impact protein stability. Deviations from a protein's optimal conditions can induce unfolding and aggregation.[1]
-
Conformational Changes: The attachment of PEG chains can sometimes induce conformational changes in the protein, leading to the exposure of aggregation-prone regions.[1]
-
Poor Reagent Quality: Impurities in PEG reagents can contribute to unwanted side reactions and aggregation.[1]
Q2: How does the length of the PEG linker affect protein aggregation?
The length of the PEG linker plays a crucial role in the properties of the resulting conjugate, including its propensity to aggregate.
-
Steric Hindrance: Longer PEG chains can provide a greater steric shield around the protein, which can help prevent protein-protein interactions and reduce aggregation. One study found that a 20 kDa PEG attachment to Granulocyte Colony-Stimulating Factor (GCSF) significantly slowed the rate of aggregation compared to a 5 kDa PEG.
-
Solubility: PEGylation generally increases the water solubility of proteins, which can help prevent aggregation. Longer PEG chains can further enhance this effect.
-
Conformational Stability: The effect of PEG length on conformational stability can be protein-specific. While some studies show that longer PEG chains can enhance stability, others suggest that the optimal length may vary. For instance, a study on a specific peptide found that a PEG linker with a molecular weight of 2000 Dalton provided the best binding properties, suggesting an optimal linker length for function.
Q3: What are the best practices for setting up a PEGylation reaction to minimize aggregation?
Optimizing the reaction conditions is critical to minimizing aggregation. Key parameters to consider include:
-
Protein Concentration: It is advisable to work with the lowest protein concentration that is practical for your application to reduce the chances of intermolecular interactions.
-
PEG-to-Protein Molar Ratio: A systematic screening of different molar ratios is recommended to find the optimal balance between conjugation efficiency and aggregation.
-
pH: The reaction pH should be carefully chosen to maintain the stability of the protein while allowing for efficient conjugation to the target amino acid residues. Most proteins are least soluble at their isoelectric point (pI), so adjusting the pH away from the pI can increase solubility.
-
Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may reduce aggregation.
-
Order of Addition: Adding the activated PEG reagent to the protein solution in a stepwise or gradual manner can sometimes help to control the reaction and minimize aggregation.
Troubleshooting Guide
Problem: I am observing significant precipitation/aggregation during my PEGylation reaction.
This is a common issue that can often be resolved by systematically evaluating and optimizing your experimental parameters.
Troubleshooting Workflow
References
Technical Support Center: Optimizing PROTAC Linker Length for Enhanced Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) for improved degradation efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?
A1: The linker in a PROTAC is a crucial component that connects the target protein-binding molecule (warhead) to the E3 ligase-recruiting ligand.[1] Its primary function is to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2] The length, composition, and attachment points of the linker significantly influence the PROTAC's efficacy.[1] An optimal linker length allows for the proper orientation and proximity of the target protein and the E3 ligase within the ternary complex, leading to efficient ubiquitination.[1]
Q2: What are the consequences of a suboptimal linker length?
A2: A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex. Conversely, a linker that is too long might lead to an unstable ternary complex with excessive flexibility, resulting in inefficient ubiquitination or unproductive binding modes. Therefore, fine-tuning the linker length is a critical step in PROTAC design.
Q3: What are the most common types of linkers used in PROTAC design?
A3: The most frequently used linkers in PROTAC design are polyethylene glycol (PEG) and alkyl chains of varying lengths. These are often chosen for their flexibility. Other linker types include more rigid structures like piperazine or triazole rings, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.
Q4: How does linker composition, beyond length, affect PROTAC performance?
A4: Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability.
Q5: What is the "hook effect" in the context of PROTACs?
A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex required for degradation.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe significant degradation of the target protein.
This is a common challenge in PROTAC development. Several factors could be contributing to this issue:
-
Suboptimal Linker Length: Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.
-
Poor Ternary Complex Cooperativity: The formation of the ternary complex can be cooperative, non-cooperative, or anti-cooperative. A lack of positive cooperativity can lead to inefficient degradation.
-
Steric Hindrance: The linker or the PROTAC itself might be causing steric clashes within the ternary complex, preventing the necessary proximity for ubiquitination.
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Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, might prevent it from efficiently crossing the cell membrane.
-
Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps, resulting in insufficient intracellular concentrations.
Solutions:
-
Synthesize a library of PROTACs with varying linker lengths. This is the most direct way to address the issue of suboptimal linker length.
-
Evaluate ternary complex formation directly. Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex.
-
Modify the linker composition. Introducing more rigid or flexible elements can alter the conformational dynamics.
-
Assess cell permeability and efflux. Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target.
Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.
Solutions:
-
Perform detailed dose-response studies. This will help identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.
-
Enhance ternary complex cooperativity. Modifying the linker or the ligands to promote more stable ternary complex formation can sometimes mitigate the hook effect.
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following table summarizes quantitative data from studies evaluating the impact of linker length on PROTAC efficacy.
| Target Protein | E3 Ligase | PROTAC/Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | VHL | MZ1 | PEG | - | ~100 | >80 | HeLa |
| BRD4 | CRBN | dBET6 | PEG | - | 18 | >90 | Jurkat |
| ERα | VHL | Compound 11 | Alkyl | 9 | - | <50 | MCF7 |
| ERα | VHL | Compound 12 | Alkyl | 12 | - | ~75 | MCF7 |
| ERα | VHL | Compound 13 | Alkyl | 16 | ~20 | >90 | MCF7 |
| ERα | VHL | Compound 14 | Alkyl | 19 | - | ~60 | MCF7 |
| ERα | VHL | Compound 15 | Alkyl | 21 | - | <50 | MCF7 |
| p38α | CRBN | NR-3 series | - | 15-17 | Optimal Degradation | - | BBL358 & T47D |
| p38α | CRBN | Shorter Linkers | - | < 15 | Poor Degradation | - | BBL358 & T47D |
| p38α | CRBN | NR-1c | - | 20 | Efficient Degradation | - | BBL358 |
| FLT3 | CRBN | PROTAC FLT-3 degrader 3 | PEG | Various | 0.1 - 1000 (range tested) | - | MOLM-13 |
| BRD4 | FBXO22 | ZZ7-17-060 | Alkyl | C3 | - | ~32 | Jurkat |
Experimental Protocols
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of your PROTAC in culture medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the desired concentrations of PROTAC for a specified time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
4. Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to study biomolecular interactions in real-time.
1. Immobilization:
-
Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
2. Binary Interaction Analysis:
-
First, measure the binary binding affinity of the PROTAC to the immobilized protein.
3. Ternary Complex Analysis:
-
Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.
-
The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC measures the heat changes upon binding to determine the thermodynamics of ternary complex formation.
1. Sample Preparation:
-
Prepare solutions of the purified proteins and the PROTAC in the same dialysis buffer to minimize heats of dilution. Degas all solutions.
2. Instrument Setup:
-
Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.
3. Titration:
-
Perform a series of injections of the PROTAC solution into the protein solution in the sample cell. To measure ternary complex formation, one protein can be in the cell and the PROTAC plus the second protein can be in the syringe.
4. Data Analysis:
-
Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants to determine binding affinity, enthalpy, and stoichiometry.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC linker optimization.
References
Technical Support Center: Improving the Efficiency of Click Chemistry for Bioconjugation
Welcome to the technical support center for click chemistry in bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing your click chemistry reactions. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to enhance the efficiency and success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions about the principles and applications of click chemistry in bioconjugation.
Q1: What is "click chemistry" and why is it preferred for bioconjugation?
A1: Click chemistry refers to a class of reactions that are rapid, efficient, specific, and versatile.[][2] These reactions are characterized by high yields, simple reaction conditions (often in water), and the production of minimal and non-toxic byproducts.[3] In bioconjugation, click chemistry is favored because it allows for the precise and stable linking of molecules (like drugs, probes, or polymers) to complex biomolecules (such as proteins, antibodies, or nucleic acids) without interfering with their biological function.[][4]
Q2: What is the difference between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) azide-alkyne cycloaddition?
A2: Both are prominent types of click chemistry, but they differ in their mechanism and application:
-
CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This reaction uses a copper(I) catalyst to join a terminal alkyne with an azide, forming a stable triazole linkage. It is known for its rapid kinetics and is widely used for many applications. However, the copper catalyst can be toxic to living cells, which can be a limitation for in vivo studies.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a "copper-free" click reaction that utilizes a strained cyclooctyne (like DBCO or BCN) that reacts spontaneously with an azide. The driving force is the release of ring strain, eliminating the need for a toxic catalyst. This makes SPAAC highly biocompatible and ideal for applications in living systems, though its reaction rates can be slower than CuAAC.
Q3: What is a bioorthogonal reaction?
A3: A bioorthogonal reaction is a chemical reaction that can occur inside of living systems without interfering with native biochemical processes. SPAAC is a prime example of a bioorthogonal reaction because the azide and strained alkyne functional groups are absent in most biological systems and react selectively with each other.
Q4: How critical is the choice of ligand for CuAAC reactions?
A4: The ligand is crucial for a successful CuAAC reaction. It serves several key functions:
-
Stabilizes the Cu(I) catalyst: It prevents the oxidation of the active Cu(I) to the inactive Cu(II) state and protects it from disproportionation.
-
Accelerates the reaction: Certain ligands significantly enhance the catalytic activity and reaction rate.
-
Improves solubility: Ligands can help keep the copper catalyst soluble in aqueous buffers.
-
Protects biomolecules: By chelating the copper, ligands can reduce the generation of reactive oxygen species (ROS) that can damage sensitive biomolecules. Commonly used ligands include TBTA (for organic solvents) and THPTA (for aqueous solutions).
Troubleshooting Guides
This section provides solutions to common problems encountered during click chemistry experiments.
Issue 1: Low or No Reaction Yield
Q: My click reaction yield is very low. What are the potential causes and how can I fix it?
A: Low yield is a common issue with several potential causes. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting decision tree for low reaction yield.
Detailed Troubleshooting Table
| Potential Cause | Explanation & Solution |
| Reagent Instability/Purity | Problem: Azides can be reduced and strained alkynes (e.g., DBCO) can degrade, especially with improper storage or in acidic conditions. Solution: Use fresh, high-purity reagents. Verify the integrity of your starting materials via analytical methods like NMR or Mass Spectrometry. Perform a small-scale control reaction with simple, known-to-work small molecules to confirm that reagents and conditions are viable. |
| Poor Solubility | Problem: One or both of your biomolecules or reagents may not be fully soluble in the aqueous buffer, leading to a slow or incomplete reaction. Solution: Add a small amount of an organic co-solvent like DMSO or DMF to improve solubility. Ensure the final concentration of the organic solvent is compatible with your biomolecule's stability. |
| Catalyst Inactivity (CuAAC) | Problem: The active Cu(I) species is readily oxidized to inactive Cu(II) by dissolved oxygen. The reducing agent (e.g., sodium ascorbate) can also degrade. Solution: Always use a freshly prepared solution of sodium ascorbate. Degas your reaction buffer by bubbling with an inert gas (argon or nitrogen) before adding reagents. Ensure you are using an appropriate copper-stabilizing ligand like THPTA. |
| Steric Hindrance | Problem: Bulky groups near the azide or alkyne can physically block the reactive sites, preventing the reaction from occurring efficiently. Solution: If possible, redesign your reagents to include a longer spacer or linker arm between the biomolecule and the reactive moiety. |
| Suboptimal pH | Problem: The efficiency of both CuAAC and SPAAC can be pH-dependent. For CuAAC, the optimal pH range is typically between 4 and 12. For SPAAC, rates can increase with higher pH. Solution: Ensure your reaction buffer is within the optimal pH range. For SPAAC, consider testing buffers with a slightly higher pH if your biomolecule is stable under those conditions. |
Issue 2: Biomolecule Degradation or Aggregation
Q: I'm observing degradation or precipitation of my protein/antibody during a CuAAC reaction. What's happening?
A: This is likely due to the copper catalyst. The combination of Cu(I) and a reducing agent like ascorbate can generate reactive oxygen species (ROS), which can oxidize and damage sensitive amino acid residues (e.g., methionine, cysteine, histidine).
Solutions:
-
Use a Protective Ligand: A chelating ligand like THPTA is essential. It not only accelerates the reaction but also protects the copper, reducing the formation of ROS. A ligand-to-copper ratio of 5:1 is often recommended.
-
Add a Scavenger: Including aminoguanidine in the reaction mixture can help intercept damaging by-products formed from ascorbate.
-
Minimize Oxygen: Thoroughly degas all solutions to minimize oxygen, which contributes to ROS formation.
-
Lower Copper Concentration: Use the lowest effective concentration of copper, typically between 50-100 µM.
-
Switch to SPAAC: If degradation persists, the best solution is to switch to a copper-free SPAAC reaction, which is inherently more biocompatible.
Quantitative Data Summary
The efficiency of a click chemistry reaction is often quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction.
Table 1: Comparison of Second-Order Rate Constants for Different Click Chemistries
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Terminal Alkyne + Azide | 1 - 100 | Fast kinetics, but requires a potentially cytotoxic copper catalyst. |
| SPAAC | BCN + Azide | ~0.1 | Copper-free, good balance of stability and reactivity. |
| SPAAC | DBCO + Azide | ~0.3 - 1.0 | Copper-free, faster than BCN, widely used for live-cell imaging. |
| SPAAC | DIFO + Azide | ~0.6 | Copper-free, highly reactive due to fluorine substitution. |
| IEDDA | Tetrazine + TCO | 1 - 10⁶ | Extremely fast kinetics, bioorthogonal. |
Data compiled from multiple sources. Rates are approximate and can vary significantly based on specific reactants, solvents, and temperature.
Table 2: Effect of Buffer and pH on SPAAC Reaction Rates (sulfo-DBCO + Azide)
| Buffer | pH | Temperature (°C) | Rate Constant (k₂) (M⁻¹s⁻¹) |
| PBS | 7 | 25 / 37 | 0.32 - 0.85 |
| HEPES | 7 | 25 / 37 | 0.55 - 1.22 |
| DMEM Media | ~7.4 | 37 | 0.59 - 0.97 |
| RPMI Media | ~7.2 | 37 | 0.27 - 0.77 |
| Borate | 9 | 25 / 37 | Generally higher rates than at neutral pH |
This data shows that buffer choice can significantly impact reaction speed, with HEPES generally providing faster rates than PBS at neutral pH.
Experimental Protocols & Workflows
Workflow Diagrams
Caption: General experimental workflows for CuAAC and SPAAC.
Protocol 1: General CuAAC for Protein Labeling
This protocol is a starting point and may require optimization for specific proteins and reagents.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-modified cargo (e.g., fluorescent dye, drug)
-
Stock Solutions:
-
20 mM CuSO₄ in water
-
100 mM THPTA ligand in water
-
100 mM Sodium Ascorbate in water (must be prepared fresh)
-
50 mM Aminoguanidine hydrochloride in water (optional, for protein protection)
-
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution and the azide-modified cargo. If the cargo is in an organic solvent like DMSO, ensure the final concentration does not exceed 5-10% to prevent protein denaturation.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA ligand solutions. A 1:5 ratio of Cu:Ligand is often used. For example, mix 2.5 µL of 20 mM CuSO₄ with 12.5 µL of 100 mM THPTA. Let it sit for 1-2 minutes.
-
Add the catalyst premix to the protein/azide mixture.
-
(Optional) Add the aminoguanidine solution to a final concentration of 2.5-5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Gently mix the reaction by inverting the tube. To minimize oxygen exposure, keep the tube capped.
-
Incubate at room temperature for 1-4 hours. Monitor reaction progress if possible (e.g., via SDS-PAGE if a shift in molecular weight is expected).
-
Purification: Remove excess reagents and catalyst.
-
Size Exclusion Chromatography (SEC): Effective for separating the larger protein conjugate from smaller molecules.
-
Dialysis or MWCO Spin Filters: Useful for buffer exchange and removing small molecule impurities. A molecular weight cut-off of 3 kDa is often suitable for oligonucleotide purification.
-
Protocol 2: General SPAAC for Antibody Labeling
This protocol describes the conjugation of an azide-modified antibody with a DBCO-functionalized molecule.
Materials:
-
Azide-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized cargo (e.g., drug-linker) dissolved in DMSO
-
PBS buffer (pH 7.4)
Procedure:
-
Prepare the antibody solution in PBS. A typical concentration is 1-10 mg/mL.
-
Prepare a stock solution of the DBCO-cargo in DMSO (e.g., 10-20 mM).
-
Add the DBCO-cargo stock solution to the antibody solution. A 3- to 10-fold molar excess of the DBCO reagent over the antibody is typically used to drive the reaction. The final DMSO concentration should ideally be kept below 10%.
-
Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary widely (1 to 24 hours) depending on the reactivity of the specific reagents and their concentrations.
-
Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, SDS-PAGE, or mass spectrometry).
-
Purification: Once the reaction is complete, remove the excess, unreacted DBCO-cargo.
-
Size Exclusion Chromatography (SEC): The preferred method for purifying antibody conjugates.
-
Affinity Chromatography: Can be used if the antibody has a suitable tag.
-
MWCO Spin Filters (e.g., 50 kDa): Can be used to concentrate the final ADC and remove excess reagents.
-
-
Store the purified antibody conjugate at 4°C for short-term use or at -80°C for long-term storage.
References
Technical Support Center: Navigating Steric Hindrance in PROTAC Linker Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance during PROTAC linker conjugation.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect PROTAC linker conjugation?
A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups at or near a reacting site hinders a chemical reaction. In the context of PROTACs, which are composed of a target protein binder, an E3 ligase ligand, and a connecting linker, steric hindrance can significantly impede the conjugation of the linker to either of the binding moieties.[1][2] This can lead to low reaction yields, incomplete conjugation, or even reaction failure. The bulky nature of the protein binders, E3 ligase ligands, and sometimes the linker itself can prevent the reactive functional groups from achieving the necessary proximity and orientation for a successful conjugation reaction.[2][3]
Q2: What are the common signs that steric hindrance is impacting my PROTAC synthesis?
A2: Several experimental observations can indicate that steric hindrance is a problem in your PROTAC synthesis:
-
Low or no product yield: Despite using appropriate reagents and conditions, the desired PROTAC molecule is formed in very low amounts or not at all.[4]
-
Incomplete conjugation: Analytical techniques like LC-MS or NMR show the presence of starting materials or partially conjugated intermediates, even after extended reaction times.
-
Formation of side products: Steric crowding can sometimes favor alternative, undesired reaction pathways, leading to the formation of unexpected side products.
-
Difficulty in purification: The presence of multiple closely related species (starting materials, intermediates, and product) can complicate the purification process.
Q3: How does the choice of linker type and length influence steric hindrance?
A3: The linker is a critical component in a PROTAC molecule, and its properties significantly influence the outcome of conjugation reactions and the biological activity of the final PROTAC.
-
Linker Length: A linker that is too short may not be able to span the distance between the conjugation sites on the two ligands, leading to steric clashes. Conversely, an excessively long linker might be too flexible, leading to unproductive binding conformations, although it can help overcome initial steric hindrance during synthesis. Finding the optimal linker length is often an empirical process.
-
Linker Composition: The chemical makeup of the linker affects its flexibility and solubility.
-
Polyethylene glycol (PEG) linkers: These are hydrophilic and flexible, which can improve solubility and help overcome steric hindrance by providing greater reach and conformational freedom to the reactive groups.
-
Alkyl chains: These are more rigid and hydrophobic, which can be advantageous for pre-organizing the PROTAC into a bioactive conformation but might present more steric challenges during synthesis.
-
Rigid linkers: Incorporating cyclic structures like piperazine or piperidine can reduce conformational flexibility, which might be beneficial for the final PROTAC's activity but can increase steric hindrance during the conjugation step.
-
Q4: Which conjugation chemistries are less susceptible to steric hindrance?
A4: While no conjugation chemistry is entirely immune to steric effects, some are generally more robust in the presence of steric bulk.
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction for PROTAC synthesis. It is known for its high yields, functional group tolerance, and often proceeds well even with sterically demanding substrates.
-
Amide Bond Formation: This is a very common method for linker conjugation. However, it can be susceptible to steric hindrance, especially when coupling bulky carboxylic acids and amines. The use of potent coupling reagents like HATU or HOBt/EDC can help to overcome some of these challenges.
-
Solid-Phase Synthesis: This technique can be advantageous as one of the binding partners is immobilized on a solid support, which can sometimes alleviate steric constraints in solution-phase reactions and simplify purification.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and offers potential solutions.
Problem 1: Low or No Yield in Amide Coupling Reaction
-
Possible Cause: Steric hindrance around the carboxylic acid or amine functionality is preventing the coupling reagent from activating the carboxyl group or the amine from attacking the activated ester.
-
Troubleshooting Steps:
-
Change Coupling Reagent: Switch to a more powerful coupling reagent. For example, if you are using EDC/HOBt, try HATU or COMU, which are generally more effective for sterically hindered couplings.
-
Increase Reagent Equivalents: Use a higher excess of the coupling reagent and the amine or carboxylic acid partner to drive the reaction to completion.
-
Elevate Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely to avoid decomposition.
-
Change the Solvent: Switching to a more polar aprotic solvent like NMP instead of DMF can sometimes improve reaction rates.
-
Modify the Linker Attachment Point: If possible, redesign your synthesis to attach the linker at a less sterically congested position on the warhead or E3 ligase ligand.
-
Problem 2: Incomplete "Click" Reaction (CuAAC)
-
Possible Cause: Although robust, click chemistry can still be affected by extreme steric hindrance where the azide and alkyne groups cannot come into close proximity for the cycloaddition to occur.
-
Troubleshooting Steps:
-
Optimize the Copper Source and Ligand: Experiment with different copper(I) sources (e.g., CuI, CuBr) and stabilizing ligands (e.g., TBTA) to find the most effective catalytic system for your specific substrates.
-
Use a Copper-Free Click Reaction: Consider using a strain-promoted azide-alkyne cycloaddition (SPAAC) which does not require a copper catalyst and can sometimes be more tolerant of cellular environments, though the linkers are typically larger.
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer period or gently heat the reaction mixture.
-
Ensure Purity of Reagents: Impurities in the azide or alkyne starting materials can inhibit the catalyst. Ensure your starting materials are of high purity.
-
Problem 3: PROTAC is Synthesized but Shows No Biological Activity
-
Possible Cause: The final PROTAC molecule may be adopting a non-productive conformation due to steric clashes between the target protein and the E3 ligase when brought together by the PROTAC. This prevents the formation of a stable and functional ternary complex required for ubiquitination.
-
Troubleshooting Steps:
-
Vary Linker Length and Composition: Synthesize a small library of PROTACs with different linker lengths and compositions (e.g., varying numbers of PEG units or alkyl chain lengths). This is the most common and effective strategy to find a linker that allows for a productive ternary complex formation.
-
Change the Linker Attachment Point: Even small changes in the "exit vector" of the linker from the warhead or E3 ligase ligand can have a profound impact on the geometry of the ternary complex and, therefore, the degradation efficiency.
-
Perform Ternary Complex Formation Assays: Use biophysical techniques like Fluorescence Resonance Energy Transfer (FRET) or Surface Plasmon Resonance (SPR) to directly assess the formation and stability of the ternary complex. This can provide valuable insights into whether the issue is at the level of complex formation.
-
Computational Modeling: Molecular modeling can be used to predict the structure of the ternary complex and identify potential steric clashes, guiding the rational design of new linkers.
-
Data Presentation
The following tables summarize quantitative data from hypothetical studies to illustrate the impact of linker length and type on PROTAC efficacy.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4-PEG-1 | PEG | 8 | >1000 | <10 |
| BRD4-PEG-2 | PEG | 12 | 150 | 65 |
| BRD4-PEG-3 | PEG | 16 | 25 | 92 |
| BRD4-PEG-4 | PEG | 20 | 80 | 85 |
| BRD4-PEG-5 | PEG | 24 | 200 | 70 |
DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum degradation.
Table 2: Comparison of Different Linker Types for BTK Degradation
| PROTAC ID | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| BTK-ALK-1 | Alkyl | 14 | 50 | 88 |
| BTK-PEG-1 | PEG | 15 | 35 | 95 |
| BTK-PIP-1 | Piperazine | 13 | 75 | 80 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard procedure for conjugating a carboxylic acid-functionalized component to an amine-functionalized component.
-
Reagent Preparation:
-
Dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF.
-
In a separate vial, dissolve the amine-containing component (1.1 eq).
-
Prepare a solution of HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.
-
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the HATU/DIPEA solution to the carboxylic acid solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. Reactions are typically complete within 2-16 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a typical "click" reaction for PROTAC synthesis.
-
Reagent Preparation:
-
Dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).
-
Prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) and sodium ascorbate (0.2 eq).
-
-
Reaction Setup:
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
-
Reaction Monitoring:
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by LC-MS or TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Protocol 3: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate DC₅₀ and Dₘₐₓ values from the dose-response curves.
-
Visualizations
Caption: The catalytic mechanism of action of a PROTAC molecule.
Caption: A decision-making workflow for troubleshooting low-yield PROTAC conjugation reactions.
Caption: An iterative workflow for optimizing PROTAC linker design to overcome steric hindrance and achieve potent degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement [connect.discoveracs.org]
Validation & Comparative
Navigating the PROTAC Linker Landscape: A Comparative Guide to Ald-CH2-PEG8-azide and Other PEG Linker Lengths
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how polyethylene glycol (PEG) linker length influences the efficacy of Proteolysis Targeting Chimeras (PROTACs), with a focus on the performance of 8-unit PEG linkers.
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2]
Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[3][4] This guide provides a comparative analysis of how PEG chain length, with a specific focus on Ald-CH2-PEG8-azide, impacts PROTAC performance, supported by experimental data and detailed methodologies.
The Pivotal Role of Linker Length in PROTAC Efficacy
The length of the PEG linker in a PROTAC is a crucial factor that governs its ability to induce the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase.[5] This ternary complex formation is an essential prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. An optimal linker length is paramount as it dictates the spatial orientation and proximity of the target protein and the E3 ligase.
A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is excessively long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Therefore, the systematic evaluation of a range of linker lengths is a critical step in the optimization of any new PROTAC.
This compound: A Versatile Building Block
This compound is a PEG-based PROTAC linker that offers synthetic versatility. The azide group allows for facile and efficient conjugation to a warhead or E3 ligase ligand containing an alkyne group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry". The 8-unit PEG chain provides a significant degree of hydrophilicity and flexibility, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.
Comparative Performance of PEG Linker Lengths in PROTACs
The optimal PEG linker length is not a universal parameter and is highly dependent on the specific target protein and E3 ligase pair. Systematic studies have demonstrated that even subtle changes in linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The following tables summarize experimental data from various studies, comparing the performance of different PEG linker lengths in specific PROTAC systems.
Table 1: Hypothetical Case Study on Linker Length Optimization from a Starting PEG8 PROTAC
This table illustrates a typical outcome of a linker length optimization study, where a PEG8 linker was used as the initial design.
| PROTAC | Linker Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Ald-CH2-PEG4-azide | Protein X | VHL | 150 | 75 |
| PROTAC-2 | Ald-CH2-PEG6-azide | Protein X | VHL | 50 | 90 |
| PROTAC-3 | This compound | Protein X | VHL | 25 | 95 |
| PROTAC-4 | Ald-CH2-PEG10-azide | Protein X | VHL | 75 | 85 |
| PROTAC-5 | Ald-CH2-PEG12-azide | Protein X | VHL | 200 | 60 |
Table 2: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths
This table presents data from a study on the degradation of the Estrogen Receptor α (ERα).
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data synthesized from Cyrus et al. A 16-atom linker, which is comparable in length to a PEG4-5 linker, was found to be optimal for ERα degradation.
Table 3: Degradation Potency of TBK1-Targeting PROTACs
This table showcases the importance of a minimum linker length for the degradation of TANK-binding kinase 1 (TBK1).
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Data from Arvinas, as cited in related literature. A 21-atom linker, which is in the range of a PEG6-7 linker, was most effective.
Table 4: Impact of PEG Linker Length on Degradation of BRD4
This table summarizes findings for thalidomide-based PROTACs targeting the BET protein BRD4.
| Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce potency. |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate lengths may hinder optimal ternary complex formation. |
| 4-5 | BRD4 | H661 | < 0.5 | > 90 | Potency is recovered with longer linkers. |
Data synthesized from multiple research articles. This highlights a non-linear relationship between linker length and efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
5. Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the target protein.
1. Reaction Setup:
-
In a microcentrifuge tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, and biotinylated ubiquitin in an assay buffer.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
2. Ubiquitination Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
3. Detection:
-
The level of ubiquitinated target protein can be detected by various methods, such as:
-
Western Blot: Stop the reaction with SDS-PAGE sample buffer, run the samples on a gel, and blot for the target protein. A ladder of higher molecular weight bands indicates poly-ubiquitination.
-
ELISA-based assays: Use a capture antibody for the target protein and a detection antibody against ubiquitin (or streptavidin to detect biotinylated ubiquitin).
-
AlphaLISA or TR-FRET: These are homogeneous proximity-based assays that can be adapted for high-throughput screening.
-
Cellular Permeability Assays
Evaluating the ability of a PROTAC to cross the cell membrane is crucial.
1. Parallel Artificial Membrane Permeability Assay (PAMPA):
-
This is a cell-free assay that models passive diffusion.
-
A 96-well filter plate is coated with a lipid solution to form an artificial membrane.
-
The PROTAC is added to the donor wells, and the plate is placed on top of an acceptor plate containing buffer.
-
After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS to determine the permeability coefficient.
2. Caco-2 Permeability Assay:
-
This cell-based assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium.
-
Caco-2 cells are cultured on a porous membrane in a transwell plate until they form a confluent monolayer.
-
The PROTAC is added to the apical (top) side, and the amount of PROTAC that crosses the monolayer to the basolateral (bottom) side is measured over time by LC-MS/MS. This provides a more biologically relevant measure of permeability, accounting for both passive diffusion and active transport.
Visualizing PROTAC Mechanisms and Workflows
Conclusion
The length of the PEG linker is a critical parameter in the design of potent and effective PROTACs. While a PEG8 linker, such as that in this compound, often serves as an excellent starting point for optimization, the ideal chain length is highly target- and E3 ligase-dependent. The provided experimental data underscores the necessity of systematically evaluating a range of linker lengths for each new PROTAC system. Both shorter and longer linkers should be assessed to determine the optimal length that facilitates productive ternary complex formation, leading to efficient ubiquitination and degradation of the target protein. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.
References
The Crucial Connector: Evaluating PROTAC Efficiency Through the Lens of Linker Composition
A comprehensive guide for researchers on the pivotal role of linkers in the efficacy of Proteolysis Targeting Chimeras (PROTACs), supported by comparative experimental data and detailed protocols.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] While the choice of ligands determines the target and the E3 ligase, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its ability to form a stable and productive ternary complex between the POI and the E3 ligase.[3][] This guide provides a comparative analysis of how different linker compositions affect PROTAC performance, supported by experimental data and detailed methodologies for key evaluation assays.
The Balancing Act: Linker Properties Dictate PROTAC Potency
The linker is not merely a passive spacer; its length, rigidity, and attachment points profoundly impact the formation and stability of the ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[3] An optimal linker facilitates a favorable orientation of the POI and the E3 ligase, while a suboptimal linker can lead to steric hindrance or unproductive complex formation.
Linker Length: A Non-Linear Relationship with Efficacy
The length of the linker is a crucial parameter that requires careful optimization for each PROTAC system. A linker that is too short may sterically prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. Conversely, an excessively long linker might lead to an unstable or improperly oriented ternary complex, hindering efficient ubiquitination. Experimental evidence consistently demonstrates that the relationship between linker length and degradation efficacy is not linear, with an optimal length often observed for maximal activity.
Linker Rigidity: Finding the Sweet Spot
The flexibility of the linker also plays a significant role. Flexible linkers, such as those composed of polyethylene glycol (PEG) or alkyl chains, are the most commonly used due to their synthetic tractability. They can provide the necessary conformational freedom for the PROTAC to adopt a productive binding pose within the ternary complex. However, excessive flexibility can also be detrimental, leading to a higher entropic penalty upon complex formation. Rigid linkers, which often incorporate cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.
Attachment Points: Directing the Interaction
The points at which the linker is attached to the two ligands are also critical for achieving optimal degradation. The choice of attachment points should be guided by an understanding of the solvent-exposed surfaces of the ligands when bound to their respective proteins to minimize disruption of key binding interactions. Altering the attachment point can significantly impact the geometry of the ternary complex and, consequently, the degradation efficiency.
Visualizing the Process: From Pathway to Workflow
To better understand the mechanism of action and the experimental evaluation of PROTACs, the following diagrams illustrate the key processes.
References
A Comparative Guide to Analytical Methods for Characterizing Ald-CH2-PEG8-azide Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bifunctional linkers such as Ald-CH2-PEG8-azide is critical in the development of advanced therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of key analytical methods for characterizing this compound, a discrete polyethylene glycol (dPEG®) linker featuring an aldehyde and an azide functional group. The performance of each technique is compared, with supporting experimental data and detailed methodologies.
This compound is a monodispersed compound with a specific molecular formula of C18H35N3O9 and a molecular weight of 437.5 g/mol [1]. Its characterization involves confirming the integrity of the PEG chain and verifying the presence and reactivity of its terminal functional groups.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key quantitative and qualitative parameters for the analytical methods used to characterize this compound.
| Analytical Technique | Parameter Measured | Sample Requirements | Throughput | Quantitative Capability | Key Advantages | Limitations |
| ¹H NMR Spectroscopy | Structural confirmation, purity, and functional group presence | 1-5 mg dissolved in deuterated solvent | Low to medium | Excellent (qNMR) | Provides detailed structural information, non-destructive.[2] | Relatively low sensitivity compared to MS[2]. |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation, purity assessment | Microgram to nanogram quantities in solution | High | Semi-quantitative to quantitative | High sensitivity and accuracy in mass determination. | Ionization efficiency can vary, potential for fragmentation. |
| HPLC (RP-HPLC) | Purity assessment, identification of impurities | Microgram quantities in a suitable mobile phase | High | Excellent | High resolution for separating impurities, robust and reproducible. | Requires a chromophore for UV detection, may not provide structural information. |
| FTIR Spectroscopy | Presence of functional groups (azide, aldehyde) | Milligram quantities, solid or liquid | High | Semi-quantitative | Fast and non-destructive method for functional group identification.[3] | Provides limited structural information, not ideal for complex mixtures. |
| Elemental Analysis | Elemental composition (C, H, N) | Milligram quantities, solid | Low | Excellent | Confirms the elemental formula of the pure substance. | Requires pure sample, does not provide structural information. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Objective: To confirm the chemical structure and assess the purity of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key parameters: 16-32 scans, relaxation delay of 5 seconds.
-
-
Data Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Identify and integrate the characteristic peaks:
-
Aldehyde proton (CHO): A singlet typically around δ 9.7 ppm.
-
PEG backbone (CH₂CH₂O): A complex multiplet around δ 3.6-3.7 ppm.
-
Methylene protons adjacent to azide (CH₂N₃): A triplet typically around δ 3.4 ppm.
-
Methylene protons adjacent to the aldehyde group (CH₂CHO): A doublet around δ 2.7 ppm.
-
-
Assess purity by identifying and quantifying any impurity signals relative to the main compound signals.
-
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol or acetonitrile. Dilute to a final concentration of 10-100 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument coupled to a liquid chromatography system or for direct infusion.
-
Data Acquisition:
-
Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass range of m/z 100-1000.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum for the protonated molecule [M+H]⁺ (expected m/z ≈ 438.25) and other adducts (e.g., [M+Na]⁺, [M+K]⁺).
-
The high-resolution mass measurement should be within 5 ppm of the theoretical mass.
-
Objective: To determine the purity of the this compound conjugate.
Methodology:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD). A C18 reversed-phase column is typically used.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm or ELSD.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Objective: To confirm the presence of the azide and aldehyde functional groups.
Methodology:
-
Sample Preparation: Place a small drop of the neat liquid sample or a thin film of the solid sample on a KBr plate or the crystal of an ATR-FTIR spectrometer.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
Scan the sample over a wavenumber range of 4000-600 cm⁻¹.
-
Average 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands:
-
Azide (N₃) stretch: A strong, sharp peak around 2100 cm⁻¹[4].
-
Aldehyde (C=O) stretch: A strong peak around 1720-1740 cm⁻¹.
-
PEG (C-O-C) ether stretch: A strong, broad peak around 1100 cm⁻¹.
-
-
Objective: To confirm the elemental composition (C, H, N) of the this compound.
Methodology:
-
Sample Preparation: Accurately weigh 2-3 mg of the dried, pure sample into a tin capsule.
-
Instrumentation: A CHN elemental analyzer.
-
Data Acquisition:
-
Combust the sample at high temperature (typically >900 °C) in the presence of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
-
Data Analysis:
-
Compare the experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values calculated from the molecular formula (C₁₈H₃₅N₃O₉). The results should be within ±0.4% of the calculated values.
-
Mandatory Visualization
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationships between analytical methods and properties determined.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 3. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide: Confirming Successful Ligation with Ald-CH2-PEG8-azide
This guide provides a comprehensive comparison of analytical methods to confirm the successful conjugation of Ald-CH2-PEG8-azide, a bifunctional linker. It is designed for researchers, scientists, and drug development professionals who utilize bioconjugation techniques for creating complex molecular entities such as antibody-drug conjugates (ADCs), PROTACs, or pegged proteins.
This compound is a hydrophilic, 8-unit polyethylene glycol (PEG) linker featuring two distinct reactive handles:
-
An aldehyde group for selective reaction with aminooxy or hydrazide-modified molecules, forming a stable oxime or hydrazone bond, respectively.
-
An azide group for "click" chemistry, enabling a highly efficient and specific reaction with alkyne-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Confirming the covalent bond formation is critical for any downstream application. This guide outlines the common analytical techniques for confirmation and compares the linker's chemistry to common alternatives.
Experimental Workflow for Ligation and Confirmation
The general process involves the reaction of the bifunctional linker with one substrate, purification of the intermediate, reaction with the second substrate, and final confirmation and purification.
Caption: Experimental workflow from ligation to confirmation.
Comparison of Analytical Techniques for Ligation Confirmation
The choice of analytical method depends on the nature of the molecules being conjugated (e.g., small molecule, peptide, protein, oligonucleotide), the required level of detail, and the available instrumentation.[1][2] A combination of techniques is often necessary for unambiguous confirmation.[1]
| Technique | Principle | Information Obtained | Pros | Cons |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. ESI-MS and MALDI-TOF are common.[3] | - Absolute mass of the conjugate.- Confirms covalent bond formation.- Can determine drug-to-antibody ratio (DAR).[1] | - Highly accurate and sensitive.- Provides direct evidence of conjugation.- Can identify side products. | - Requires sample desalting.- May not resolve isomers.- Can be destructive. |
| HPLC / UPLC | Separates molecules based on their physicochemical properties (e.g., hydrophobicity, size) as they pass through a column. | - Purity of the conjugate.- Shift in retention time compared to starting materials.- Can resolve different conjugation species. | - High resolving power.- Quantitative analysis of purity.- Non-destructive; fractions can be collected. | - Indirect evidence of ligation.- Requires method development.- May not distinguish species with similar properties. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure. | - Unambiguous structural confirmation.- Verifies the exact site of ligation.- Can identify and characterize isomers. | - Provides the most detailed structural information.- Non-destructive. | - Requires high sample concentration and purity.- Complex spectra for large molecules.- Low throughput. |
| SDS-PAGE | Separates proteins based on their molecular weight under denaturing conditions. | - Shift in molecular weight upon conjugation.- Visual assessment of conjugation efficiency. | - Simple, rapid, and widely available.- Good for visualizing protein modifications. | - Low resolution.- Not suitable for small molecules.- Provides only an estimate of molecular weight. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample's chemical bonds. | - Disappearance of the azide peak (~2100 cm⁻¹).- Appearance of new bonds (e.g., triazole ring). | - Fast and non-destructive.- Good for monitoring specific functional group changes. | - Low sensitivity.- Complex spectra can be difficult to interpret.- Not suitable for dilute aqueous samples. |
Detailed Experimental Protocols
The following are generalized protocols. Specific parameters must be optimized for the molecules of interest.
Ligation Confirmation by ESI-MS
-
Objective: To confirm the expected molecular weight of the final conjugate.
-
Methodology:
-
Sample Preparation: Purify the conjugate using a method that removes non-volatile salts (e.g., HPLC with volatile buffers like ammonium acetate, or a desalting column). Lyophilize the purified sample if necessary.
-
Reconstitution: Dissolve the sample in a solvent suitable for electrospray ionization, typically a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).
-
Infusion: Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For large molecules like antibodies, a deconvoluted spectrum is generated to determine the intact mass.
-
Analysis: Compare the observed mass with the theoretically calculated mass of the conjugate. A successful ligation is confirmed if the observed mass matches the expected mass (Reactant A + Linker + Reactant B - mass of leaving groups).
-
Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
-
Objective: To separate the conjugate from unreacted starting materials and assess its purity.
-
Methodology:
-
Column and Solvents: Use a C4 or C18 analytical column. Mobile Phase A: Water with 0.1% TFA. Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Develop a linear gradient suitable for eluting all components, for example, from 5% B to 95% B over 30 minutes.
-
Sample Injection: Dissolve the crude or purified reaction mixture in a suitable solvent and inject a small volume (e.g., 10-20 µL).
-
Detection: Monitor the elution profile using a UV detector at a relevant wavelength (e.g., 214 nm for peptide bonds, 280 nm for proteins, or a wavelength specific to a chromophore in the conjugate).
-
Analysis: Successful conjugation is indicated by the appearance of a new, typically more retained (less polar) peak, and a decrease in the area of the starting material peaks. Purity is calculated by integrating the peak area of the conjugate relative to the total peak area.
-
Comparison with Alternative Ligation Chemistries
The aldehyde-azide functionality of the linker offers a unique combination of bioorthogonal reactions. However, other bifunctional linkers are available, each with distinct advantages and disadvantages.
Caption: Comparison of common bifunctional linker chemistries.
| Chemistry | Target Functional Group(s) | Resulting Bond | Key Advantages | Key Disadvantages |
| Aldehyde / Azide | Aminooxy / Hydrazide+Alkyne | Oxime / Hydrazone+1,2,3-Triazole | - Two distinct, highly specific bioorthogonal reactions.- Stable bonds formed under mild conditions.- SPAAC (azide reaction) is copper-free. | - Aldehyde can be prone to oxidation.- CuAAC (azide reaction) requires a potentially cytotoxic copper catalyst. |
| NHS-ester / Maleimide | Amine (e.g., Lysine)+Thiol (e.g., Cysteine) | Amide+Thioether | - Well-established, robust chemistries.- High reaction efficiency.- Commercially available in many formats. | - NHS esters are prone to hydrolysis in aqueous buffers.- Maleimide can react with other nucleophiles; thioether bond can undergo retro-Michael addition. |
| Carbodiimide (EDC/DCC) | Carboxylic Acid + Amine | Amide | - Directly couples carboxylates and amines without a linker atom.- Widely used for surface immobilization. | - Zero-length crosslinker; can cause steric hindrance.- Can lead to polymerization/self-conjugation.- Often requires NHS/Sulfo-NHS to improve efficiency and reduce side reactions. |
| Alkyne / Cyclooctyne (e.g., DBCO) | Azide+Azide | 1,2,3-Triazole+1,2,3-Triazole | - Both reactions are copper-free (SPAAC).- Highly bioorthogonal and fast reaction kinetics.- Enables dual-labeling with the same chemistry. | - Cyclooctyne reagents are often bulky and hydrophobic.- Can be more expensive than other linkers. |
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 3. Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
